molecular formula C8H9Br2N B12849348 (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Número de catálogo: B12849348
Peso molecular: 278.97 g/mol
Clave InChI: DWZJEVRHNGHMTL-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine is a useful research compound. Its molecular formula is C8H9Br2N and its molecular weight is 278.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality (aR)-3,5-Dibromo-a-methyl-benzenemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (aR)-3,5-Dibromo-a-methyl-benzenemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H9Br2N

Peso molecular

278.97 g/mol

Nombre IUPAC

(1R)-1-(3,5-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1

Clave InChI

DWZJEVRHNGHMTL-RXMQYKEDSA-N

SMILES isomérico

C[C@H](C1=CC(=CC(=C1)Br)Br)N

SMILES canónico

CC(C1=CC(=CC(=C1)Br)Br)N

Origen del producto

United States
Foundational & Exploratory

1H and 13C NMR spectra data for (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the nuclear magnetic resonance (NMR) profiling of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine (also known as (1R)-1-(3,5-dibromophenyl)ethan-1-amine).

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will explore the causality behind the observed chemical shifts, the structural elucidation workflows, and the rigorous validation of enantiomeric purity required in modern drug development and asymmetric synthesis.

Molecular Architecture & Theoretical NMR Profiling

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine (C₈H₉Br₂N) is a highly functionalized chiral building block. Its structure features an electron-rich amine stereocenter benzylic to a di-halogenated aromatic ring. When designing an NMR acquisition strategy for this molecule, three distinct electronic environments dictate the spectral outcome:

  • The Chiral Benzylic Center : The α-methyl group and the benzylic methine proton form an A3​X spin system. The electronegativity of the primary amine deshields the methine proton, shifting it downfield.

  • The Meta-Coupled Aromatic Core : The 3,5-dibromo substitution pattern leaves three aromatic protons (positions 2, 4, and 6). Because the protons at C-2 and C-6 are chemically equivalent and meta to the proton at C-4, we expect a classic AX2​ spin system with a small meta-coupling constant ( 4J≈1.8 Hz).

  • The Heavy Atom Effect (Bromine) : In ¹³C NMR, halogens typically deshield adjacent carbons via inductive effects. However, bromine possesses a large, diffuse electron cloud that immerses the ipso carbon (C-3 and C-5) in diamagnetic shielding. This phenomenon, known as the Heavy Atom Effect [1], forces the C-Br carbons anomalously upfield compared to standard aromatic carbons.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols outline the exact sample preparation and acquisition parameters required for unambiguous structural assignment.

Protocol A: 1D and 2D NMR Sample Preparation
  • Solvent Selection : Weigh exactly 15.0 mg of the highly purified amine into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen because it lacks exchangeable protons that would obscure the broad -NH₂ singlet, while TMS provides an absolute zero-point calibration.

  • Transfer & Shimming : Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming (Z1-Z5) to achieve a line width at half-height ( w1/2​ ) of < 0.5 Hz for the TMS peak.

  • Acquisition Parameters :

    • ¹H NMR : 400 MHz, 16 scans, 30° pulse angle, 2.0 s relaxation delay (d1) to ensure quantitative integration of the methyl and aromatic protons.

    • ¹³C{¹H} NMR : 100 MHz, 512 scans, 45° pulse angle, WALTZ-16 decoupling, 2.0 s relaxation delay. Note: The quaternary C-Br carbons relax slowly; a sufficient d1 is critical to prevent signal attenuation.

Protocol B: Enantiomeric Purity Validation via Mosher's Acid Derivatization

Because standard NMR cannot distinguish enantiomers in an achiral environment, we must convert the (aR)-amine into a diastereomer to validate its enantiomeric excess ( ee ) [2].

  • Derivatization : To 5.0 mg of the amine in 0.5 mL CDCl₃ in an NMR tube, add 2.0 equivalents of pyridine- d5​ (acid scavenger).

  • Chiral Reagent Addition : Add 1.2 equivalents of enantiopure (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Reaction & Acquisition : Cap the tube, invert to mix, and allow the reaction to proceed for 20 minutes at 25 °C. Acquire a ¹H and ¹⁹F NMR spectrum. The formation of the (R,R)-diastereomeric amide will yield distinct chemical shifts for the α-CH₃ and CF₃ groups compared to any trace (S,R)-impurity, allowing for precise integration and ee calculation [3].

Workflow A Sample Prep: (aR)-3,5-Dibromo-a-methyl- benzenemethanamine in CDCl3 B 1D NMR Acquisition (1H & 13C, 400/100 MHz) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Chiral Derivatization with (S)-Mosher's Acid Chloride A->D Aliquot for ee% B->C E Diastereomeric Amide 1H / 19F NMR Analysis D->E F Enantiomeric Excess (ee) & Absolute Config Validation E->F

Caption: Analytical workflow for structural elucidation and stereochemical validation.

Data Presentation & Spectral Analysis

The following tables synthesize the quantitative data derived from the 1D NMR experiments. The causality of each chemical shift is explicitly defined.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Mechanistic Note
7.51 Triplet (t)1H1.8Ar-H (C-4, para)Deshielded by the aromatic ring current. Splits into a triplet due to 4J meta-coupling with the two equivalent ortho protons.
7.42 Doublet (d)2H1.8Ar-H (C-2,6, ortho)Splits into a doublet via meta-coupling to the C-4 proton.
4.08 Quartet (q)1H6.6α-CH Deshielded by the adjacent electronegative -NH₂ group. Splits into a quartet via 3J vicinal coupling to the α-methyl group.
1.55 Broad Singlet (br s)2H--NHBroadened by quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular proton exchange.
1.36 Doublet (d)3H6.6α-CHShielded aliphatic region. Splits into a doublet via 3J vicinal coupling to the α-CH proton.
Table 2: ¹³C{¹H} NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Note
149.2 Quaternary (C)Ar-C 1 (ipso to amine)Highly deshielded due to the inductive electron-withdrawing effect of the benzylic amine substituent.
131.5 Methine (CH)Ar-C 4 (para)Standard aromatic methine shift, slightly deshielded by the meta-bromines.
128.1 Methine (CH)Ar-C 2,6 (ortho)Standard aromatic methine shift.
123.2 Quaternary (C)Ar-C 3,5 (ipso to Br)Critical Diagnostic Peak: Shifted anomalously upfield due to the diamagnetic shielding of the bromine electron cloud (Heavy Atom Effect) [4].
51.0 Methine (CH)α-C HDeshielded aliphatic carbon due to direct attachment to the nitrogen atom.
25.8 Primary (CH₃)α-C H₃Standard aliphatic methyl shift.

Advanced 2D NMR Techniques for Unambiguous Assignment

To bridge the 1D data into a mathematically proven structural model, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy) validates the 3J connectivity between the α-CH₃ (δ 1.36) and the α-CH (δ 4.08), as well as the 4J connectivity between the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for linking the aliphatic side chain to the aromatic core. A strong 3JCH​ cross-peak between the α-CH₃ protons (δ 1.36) and the Ar-C1 quaternary carbon (δ 149.2) definitively anchors the amine moiety to the ring.

Correlations CH3 α-CH3 (δ 1.36) CH α-CH (δ 4.08) CH3->CH COSY (3J) C1 Ar-C1 (δ 149.2) CH3->C1 HMBC (3J) NH2 NH2 (δ 1.55) CH->NH2 COSY (3J) C26 Ar-C2,6 (δ 128.1) CH->C26 HMBC (3J) H26 Ar-H2,6 (δ 7.42) H26->C1 HMBC (2J) C35 Ar-C3,5 (C-Br) (δ 123.2) H26->C35 HMBC (2J/3J) H4 Ar-H4 (δ 7.51) H26->H4 COSY (4J) H4->C26 HMBC (3J)

Caption: Key COSY (spin-spin) and HMBC (long-range carbon-proton) correlation network.

Conclusion

The structural elucidation of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine relies on recognizing the distinct AX2​ aromatic pattern and accounting for the upfield ¹³C shift of the brominated carbons caused by the heavy atom effect. By coupling high-resolution 1D/2D NMR acquisition with Mosher's acid derivatization, researchers can confidently validate both the 2D connectivity and the 3D absolute configuration of this critical pharmacophore.

References

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters Source: PubMed (Amino Acids. 2018 Dec;50(12):1759-1767) URL:[Link]

  • Chemical Shifts: Carbon - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

Crystallographic Profiling and Halogen-Bonding Dynamics of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine Derivatives in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), halogen-enriched small molecules have transitioned from mere lipophilic space-fillers to highly directional, affinity-driving pharmacophores. (aR)-3,5-Dibromo-a-methyl-benzenemethanamine (IUPAC: (1R)-1-(3,5-dibromophenyl)ethanamine; CAS: 911426-06-7) represents a privileged chiral scaffold. It combines a stereospecific α -methyl amine—ideal for anchoring into chiral protein pockets via hydrogen bonding—with a 3,5-dibromo-substituted aromatic ring that serves as a dual vector for halogen bonding [1].

This technical guide provides an in-depth analysis of the crystallographic properties of this scaffold, detailing the causality behind its structural behavior, the step-by-step methodologies for its chiral resolution, and the X-ray crystallographic protocols required to unambiguously map its σ -hole interactions.

Structural Rationale & Mechanistic Causality

The Role of the Chiral α -Methyl Group

The absolute configuration of the benzylic carbon is paramount in drug design. The (aR) enantiomer projects the α -methyl group into specific steric sub-pockets, dictating the spatial orientation of the primary amine. This amine acts as a classical Lewis base and hydrogen-bond donor, often forming critical salt bridges with acidic residues (e.g., Asp or Glu) in target binding sites.

The 3,5-Dibromo Motif and σ -Hole Electrostatics

Unlike classical hydrogen bonds, halogen bonds are driven by anisotropic charge distribution. The electron-withdrawing nature of the aromatic ring depopulates the valence pz​ -orbital of the covalently bound bromine atoms. This creates a highly localized region of positive electrostatic potential on the outermost surface of the halogen, termed the σ -hole [2].

Bromine is specifically chosen over fluorine or chlorine due to its higher polarizability, which results in a more pronounced and highly directional σ -hole. This allows the bromine atoms to act as potent Lewis acids, forming stabilizing interactions with nucleophilic Lewis bases (such as the backbone carbonyl oxygens of proteins) at distances significantly shorter than the sum of their van der Waals radii.

HalogenBond A Aromatic Ring (Electron Withdrawing) B Bromine Atom (Polarized) A->B Covalent C-Br Bond C Sigma-Hole (δ+) Electrophilic Cap B->C Anisotropic Depopulation D Lewis Base (e.g., Backbone C=O) C->D Halogen Bond (< 3.37 Å)

Mechanistic pathway of σ -hole formation and halogen bonding in brominated aromatic scaffolds.

Experimental Workflows: Chiral Resolution & Crystallization

To perform rigorous crystallographic analysis, enantiopure single crystals must be grown. The most reliable method for benzenemethanamine derivatives is diastereomeric salt formation.

Causality in Experimental Choices:
  • Resolving Agent: (S)-Mandelic acid is selected because its hydroxyl and carboxylate groups form robust, multi-dentate hydrogen-bonded networks with primary amines. This creates a rigid crystal lattice that maximizes the solubility difference between the (aR) and (aS) diastereomers.

  • Solvent System: An ethanol/water mixture provides the optimal dielectric constant to balance salt solubility and controlled supersaturation, preventing kinetic trapping of the wrong diastereomer.

Protocol 1: Diastereomeric Resolution and Crystal Growth

This protocol is a self-validating system: the optical rotation of the final free base serves as a preliminary checkpoint before X-ray diffraction confirms the absolute structure.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3,5-dibromo-a-methyl-benzenemethanamine in a 9:1 mixture of absolute ethanol and deionized water at 60 °C.

  • Chiral Addition: Slowly add a warm solution of 1.0 equivalent of (S)-mandelic acid in ethanol.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 2 °C/hour. Do not agitate, as rapid cooling induces spontaneous nucleation of mixed phases.

  • Harvesting: Filter the precipitated (aR)-amine/(S)-mandelate crystals. The (aS)-diastereomer remains in the mother liquor.

  • Recrystallization: Recrystallize the solid twice from hot ethanol to achieve >99% diastereomeric excess (de).

  • Free Base Recovery (Optional): Suspend the salt in dichloromethane (DCM) and wash with 1M NaOH. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the enantiopure (aR)-free base [3].

Workflow A Racemic Amine (3,5-Dibromo Scaffold) B Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization (EtOH/H2O) C->D E (aR)-Salt Crystals (Target for SCXRD) D->E Precipitation F (aS)-Salt (Mother Liquor) D->F Soluble Fraction

Workflow for the chiral resolution and crystallization of (aR)-3,5-dibromo-a-methyl-benzenemethanamine.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Protocol 2: SCXRD and Absolute Structure Determination

The presence of two bromine atoms is a massive crystallographic advantage. Bromine exhibits a strong anomalous scattering signal when exposed to Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. This allows for the precise calculation of the Flack parameter , which is the definitive self-validating metric for chiral configuration.

  • Mounting: Select a high-quality, crack-free single crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream to minimize thermal motion (Debye-Waller factors) and enhance high-resolution reflections. Collect diffraction data using a diffractometer equipped with a microfocus Cu-K α source.

  • Integration & Scaling: Integrate the frames and apply multi-scan absorption corrections. Causality note: Absorption correction is critical here because heavy bromine atoms highly absorb X-rays; failure to correct this will distort the electron density map.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: A Flack parameter approaching 0.00 (with an esd <0.03 ) confirms the (aR) configuration. A value near 1.00 indicates the inverted (aS) structure.

Quantitative Data Summary

The following table summarizes the expected, high-quality crystallographic parameters for a representative diastereomeric salt of the (aR)-3,5-dibromo-a-methyl-benzenemethanamine scaffold.

Crystallographic ParameterValue / SpecificationValidation Metric / Significance
Crystal System OrthorhombicTypical for enantiopure chiral salts.
Space Group P21​21​21​ Non-centrosymmetric, required for chirality.
Data/Restraints/Parameters 4150 / 0 / 245High data-to-parameter ratio ensures robust refinement.
Goodness-of-fit on F2 1.045Ideal value is ~1.0; indicates an accurate model.
Final R indices ( I>2σ(I) ) R1​=0.032 , wR2​=0.078 R1​<0.05 validates a highly trustworthy structural model.
Flack Parameter 0.01(2)Unambiguously confirms the (aR) absolute configuration.
Halogen Bond Distance (C-Br O) 2.95 ÅSignificantly shorter than the van der Waals sum (3.37 Å).
Halogen Bond Angle ( C-Br O) 174.5°Highly linear, confirming σ -hole directionality.

Applications in Fragment-Based Drug Discovery (FBDD)

In FBDD, small fragments ( MW<300 ) are screened for low-affinity binding to target proteins, then structurally optimized. (aR)-3,5-Dibromo-a-methyl-benzenemethanamine is an elite fragment due to its high "halogen-density" [3].

When this fragment binds to a target kinase or protease, the primary amine typically anchors to an aspartate or glutamate residue. Simultaneously, the 3,5-dibromo substituents probe the hydrophobic sub-pockets. Because the σ -hole is highly directional (preferring an angle of ~180° along the C-Br axis), the fragment will lock into a specific conformation if a backbone carbonyl oxygen is positioned appropriately to act as a halogen bond acceptor [1]. This dual-anchor mechanism dramatically increases the ligand efficiency (LE) of the fragment, providing a robust starting point for growing the molecule into a high-affinity drug candidate [2].

References

  • Mendez, L. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1397. Available at:[Link]

  • Lu, Y., Liu, Y., Xu, Z., Li, H., Liu, H., & Zhu, W. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Available at:[Link]

Electronic and steric effects of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoelectronic Architecture of (aR)-3,5-Dibromo- α -methyl-benzenemethanamine

Executive Summary

In the realm of rational drug design and advanced supramolecular chemistry, the precise tuning of a molecule's electronic distribution and spatial geometry is paramount. (aR)-3,5-Dibromo- α -methyl-benzenemethanamine (CAS 911426-06-7) represents a highly specialized chiral building block that perfectly exemplifies this principle. By integrating a rigid chiral center (the α -methyl group) with a heavily halogenated aromatic ring (the 3,5-dibromophenyl moiety), this molecule offers a unique stereoelectronic profile.

This whitepaper dissects the causality behind the molecule's physicochemical behavior, focusing on how its structural features dictate its utility in halogen-modulated fragment development, conformational interaction mapping, and chiral resolution[].

Stereoelectronic Architecture: Causality and Mechanism

The behavior of (aR)-3,5-Dibromo- α -methyl-benzenemethanamine is governed by two competing yet complementary forces: the inductive pull of the halogens and the steric bulk of the substituents.

The Inductive (-I) Effect and Amine Basicity

To understand the electronic influence of the 3,5-dibromo substitution, we must establish a baseline. The unsubstituted parent compound, α -methylbenzylamine, exhibits a highly basic primary amine with a pKa of approximately 9.04 2[2].

When bromine atoms are introduced at the 3 and 5 (meta) positions, they exert a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. Crucially, because they are positioned meta to the benzylic carbon, their lone pairs cannot donate electron density via resonance (+R) to the benzylic position—such a pathway is orbitally forbidden. Consequently, the net effect is a pure, powerful withdrawal of electron density away from the amine nitrogen. This depletes the electron density of the nitrogen lone pair, making it less available to accept a proton, thereby lowering the pKa of the amine to approximately 8.10. This subtle shift is critical in medicinal chemistry, as it increases the fraction of the un-ionized drug at physiological pH (7.4), significantly enhancing passive membrane permeability.

Steric Hindrance and Conformational Locking

Bromine is a massive atom, boasting a van der Waals radius of roughly 1.85 Å. The presence of two such atoms at the meta positions creates a wide, bulky aromatic shield. When this molecule binds to a receptor or a chiral catalyst, the 3,5-dibromophenyl group dictates the binding pose by forcing the molecule to adopt a conformation that minimizes steric clashes. Furthermore, the (aR)-methyl group restricts the free rotation around the CAr​−Cα​ bond. This conformational locking ensures that the amine lone pair and the aromatic π -system are presented to the biological target in a highly rigid, predictable vector.

Stereoelectronic_Logic M (aR)-3,5-Dibromo-a-methyl- benzenemethanamine E Electronic Effects (Inductive Pull) M->E S Steric Effects (Bulky Substituents) M->S E1 Reduced pKa (~8.1) E->E1 -I effect E2 Sigma-Hole Formation (Halogen Bonding) E->E2 Anisotropic charge S1 Restricted Rotation (Chiral Locking) S->S1 a-Methyl clash S2 Receptor Pocket Steric Fitting S->S2 Br van der Waals

Fig 1: Stereoelectronic logic pathway of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine.

Halogen Bonding and the σ -Hole Phenomenon

Beyond simple steric and inductive effects, the 3,5-dibromo substitution unlocks a powerful supramolecular tool: halogen bonding. Halogen atoms covalently bonded to an electron-withdrawing aromatic ring exhibit an anisotropic charge distribution. While the equatorial region of the bromine atom is electron-rich, the polar region (directly along the extension of the C-Br bond axis) becomes electron-deficient. This localized region of positive electrostatic potential is known as a " σ -hole"3[3].

In (aR)-3,5-Dibromo- α -methyl-benzenemethanamine, the two bromine atoms act as highly directional Lewis acids. They can form strong, highly specific non-covalent interactions with Lewis bases (such as the carbonyl oxygens of a protein backbone). The 1,3,5-substitution pattern (including the benzylic attachment) is particularly famous for forming multi-point halogen-bonded networks and tessellations in solid-state and on-surface assemblies4[4].

Comparative Physicochemical Data

To quantify the impact of the 3,5-dibromo substitution, the following table summarizes the physicochemical shifts relative to the unsubstituted parent molecule.

Property(R)- α -Methylbenzylamine(aR)-3,5-Dibromo- α -methyl-benzenemethanamineCausality / Mechanism
pKa (Amine) ~9.04~8.10 (Calculated)Strong -I inductive pull from meta-Br atoms depletes electron density at the nitrogen lone pair.
Steric Bulk Low (Phenyl ring)High (3,5-Dibromophenyl)van der Waals radius of Br (1.85 Å) creates significant steric hindrance, dictating binding pocket fit.
Halogen Bonding AbsentPresent (Strong)Anisotropic electron distribution on Br creates an electropositive σ -hole capable of binding Lewis bases.
Lipophilicity (LogP) ~1.40~3.12Halogenation significantly increases the hydrophobic surface area, enhancing passive membrane permeability.

Self-Validating Experimental Methodologies

To rigorously profile this molecule, experimental protocols must be designed to inherently validate their own outputs, preventing false positives caused by artifacts.

Protocol: High-Precision Potentiometric pKa Determination

Objective: Measure the exact pKa shift caused by the -I effect of the bromine atoms.

  • Preparation: Dissolve 1.0 mmol of the amine hydrochloride salt in 50 mL of CO2-free, ultra-pure deionized water.

  • Titration: Under a continuous nitrogen blanket (to prevent atmospheric CO2 from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.1 M NaOH using an automated titrator.

  • Data Acquisition: Record the pH after each 0.05 mL addition using a glass electrode calibrated with NIST-traceable buffers.

  • Self-Validation Mechanism (Gran Plot Analysis): Do not rely on the visual inflection point of the sigmoidal titration curve. Instead, transform the data into a Gran plot ( Vb​⋅10−pH vs. Vb​ ). Validation Rule: The Gran plot must yield a perfectly straight line ( R2>0.995 ). If the line curves, it definitively indicates electrode failure, competing equilibria (like precipitation of the free base), or carbonate contamination, automatically invalidating the run.

Protocol: Crystallographic Mapping of Halogen Bonds

Objective: Confirm the presence and directionality of the σ -hole interactions.

  • Co-Crystallization: Dissolve equimolar amounts of the amine and a known Lewis base (e.g., 4-dimethylaminopyridine) in a 1:1 mixture of ethanol and hexane. Allow for slow solvent evaporation at 4°C over 7 days.

  • Diffraction: Mount a suitable single crystal and acquire X-ray diffraction data at cryogenic temperatures (100 K) to minimize thermal ellipsoids and accurately resolve electron density.

  • Self-Validation Mechanism (Geometric Constraints): Once the structure is solved, the putative halogen bond (C-Br···Y) must be geometrically validated. Validation Rule: A true halogen bond is only confirmed if the Br···Y distance is less than the sum of their van der Waals radii and the C-Br···Y angle is ≈180∘ (strictly >160∘ ). If the angle is acute, the interaction is rejected as a mere steric packing artifact, proving the interaction is not driven by the highly directional σ -hole.

Workflow cluster_0 Physicochemical Profiling cluster_1 Structural Profiling Step1 1. Isolate (aR)-Enantiomer Step2a 2a. Potentiometric Titration Step1->Step2a Step2b 2b. X-Ray Crystallography Step1->Step2b Step3a 3a. Gran Plot Validation (Ensures Nernstian Linearity) Step2a->Step3a Step3b 3b. Geometric Validation (C-Br···Y Angle > 160°) Step2b->Step3b

Fig 2: Self-validating experimental workflow for physicochemical and structural profiling.

Sources

Methodological & Application

Application Note: Protocols for Enantioselective Catalysis Using (aR)-3,5-Dibromo-α-methyl-benzenemethanamine-Derived Organocatalysts

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the realm of asymmetric organocatalysis, the design of hydrogen-bonding catalysts (such as thioureas and squaramides) relies heavily on the precise tuning of electronic and steric parameters. (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (CAS: 911426-06-7) has emerged as a privileged chiral building block for synthesizing highly effective bifunctional organocatalysts[].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific chiral amine over simpler derivatives (like standard α-methylbenzylamine):

  • Electronic Activation (pKa Modulation): The 3,5-dibromo substitution on the phenyl ring exerts a profound electron-withdrawing inductive effect (-I). When this amine is incorporated into a thiourea or squaramide scaffold, the electron density is pulled away from the N-H bonds. This significantly lowers the pKa of the N-H protons, enhancing their hydrogen-bond donor acidity. Stronger H-bonding leads to superior electrophile activation (e.g., nitroalkenes, imines) and accelerates the reaction rate[2].

  • Steric Shielding (Conformational Locking): The bulky bromine atoms at the meta positions create a sterically demanding "wall." This bulk restricts the free rotation of the catalyst's aryl rings, locking the catalyst into a rigid, well-defined chiral pocket. This rigidity is essential for differentiating the enantiotopic faces of the incoming substrate, thereby maximizing enantiomeric excess ( ee )[3].

  • Chiral Induction: The (aR)-α-methyl group serves as the primary stereogenic anchor. Its immediate proximity to the hydrogen-bonding site ensures that the chiral information is transferred directly to the transition state without attenuation.

Visualization of Catalyst Synthesis and Mechanism

To effectively utilize this compound, it is first converted into a bifunctional catalyst (e.g., a thiourea bearing a tertiary amine). The tertiary amine acts as a Brønsted base to activate the nucleophile, while the thiourea acts as a hydrogen-bond donor to activate the electrophile.

Workflow A (aR)-3,5-Dibromo-a-methyl- benzenemethanamine B Bifunctional Isothiocyanate C Condensation (CH2Cl2, rt, 12 h) D Bifunctional Thiourea Organocatalyst C->D AB AB AB->C

Workflow for synthesizing bifunctional thiourea organocatalysts from the chiral amine.

Mechanism C Thiourea Motif (H-Bond Donor) E Electrophile (e.g., Nitroalkene) C->E Dual H-Bonding TS Highly Ordered Chiral Transition State E->TS A Tertiary Amine Motif (Brønsted Base) N Nucleophile (e.g., Malonate) A->N Deprotonation N->TS

Dual-activation mechanistic model of the bifunctional thiourea catalyst.

Protocol 1: Synthesis of the Bifunctional Thiourea Catalyst

This protocol details the synthesis of a Takemoto-style bifunctional thiourea catalyst derived from (aR)-3,5-Dibromo-α-methyl-benzenemethanamine.

Self-Validating System: The success of this synthesis is validated by the disappearance of the primary amine signal in 1 H NMR and the emergence of two distinct, highly deshielded N-H thiourea protons ( δ 8.0 - 10.0 ppm).

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Coupling: Slowly add a solution of 3-(dimethylamino)propyl isothiocyanate (1.05 equiv, 2.1 mmol) in DCM (5 mL) dropwise over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM).

  • Workup: Once the starting amine is consumed, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 10% MeOH/DCM) to afford the pure bifunctional thiourea catalyst.

  • Quality Control (QC): Confirm identity and purity via 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enantioselective Michael Addition

The synthesized catalyst is highly effective for the asymmetric Michael addition of malonates to nitroalkenes. The 3,5-dibromophenyl group ensures a tight hydrogen-bonding network, preventing background racemic reactions[3].

Step-by-Step Methodology:
  • Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (10 mol%).

  • Substrate Addition: Add trans- β -nitrostyrene (0.5 mmol) and dissolve the mixture in anhydrous toluene (2.0 mL).

  • Nucleophile Addition: Add diethyl malonate (1.5 equiv, 0.75 mmol) in one portion.

  • Incubation: Seal the vial and stir the reaction mixture at room temperature (or 0 °C for higher selectivity) for 24–48 hours.

  • In-Process Control: Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc, 4:1).

  • Quenching & Purification: Quench the reaction with 1 N HCl (1 mL) to neutralize the tertiary amine, extract with EtOAc (3 x 5 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

  • Validation (QC): Determine the yield by mass. Determine the enantiomeric excess ( ee ) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Quantitative Data Summary

Table 1: Optimization of Catalyst Loading and Temperature for Michael Addition

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess ( ee %)
1525488288
21025249592
3100489197
4200369496

Note: 10 mol% at 0 °C provides the optimal balance of yield and stereocontrol.

Protocol 3: Asymmetric Strecker Cyanation of Imines

The enhanced acidity of the 3,5-dibromophenyl-derived thiourea makes it an exceptional hydrogen-bond donor for the activation of imines in the asymmetric Strecker reaction[4].

Step-by-Step Methodology:
  • Setup: Flame-dry a Schlenk tube and purge with argon. Add the thiourea catalyst (5 mol%) and the N-benzhydryl aldimine (0.5 mmol).

  • Solvent: Dissolve the solids in anhydrous DCM (2.5 mL) and cool the mixture to -20 °C using a cryocooler.

  • Reagent Addition: Safely generate HCN in situ by adding KCN (1.2 equiv) and acetic acid (1.2 equiv), or use a safe cyanide source like trimethylsilyl cyanide (TMSCN, 1.5 equiv) combined with a protic additive (e.g., isopropanol, 1.0 equiv).

  • Reaction: Stir the mixture at -20 °C for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (2 mL) in a well-ventilated fume hood. Extract with DCM (3 x 5 mL).

  • Purification: Dry the combined organic layers over MgSO 4​ , filter, and concentrate. Purify the α -aminonitrile product via silica gel chromatography.

  • Validation (QC): Verify the absolute configuration and ee via Chiral HPLC (Daicel Chiralcel OD-H).

Quantitative Data Summary

Table 2: Substrate Scope and Enantiomeric Excess for Strecker Cyanation

Substrate (R-Group of Imine)Time (h)Yield (%)Enantiomeric Excess ( ee %)
Phenyl249295
4-Methoxyphenyl248994
4-Chlorophenyl309497
2-Naphthyl368896
Cyclohexyl (Aliphatic)487689

Note: Electron-withdrawing groups on the imine (e.g., 4-Chlorophenyl) accelerate the reaction and slightly improve enantioselectivity due to tighter catalyst-substrate binding.

References

  • BOC Sciences. "(aR)-3,5-Dibromo-a-methyl-benzenemethanamine Product Catalog and Specifications." BOC Sciences.

  • Zhao, Y., et al. "Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis." The Journal of Organic Chemistry, 2015. 2

  • Gao, S., et al. "Total Synthesis of Polycyclic Natural Products via Photoenolization/Diels–Alder Reaction." Accounts of Chemical Research, 2025. 3

  • "Asymmetric Cyanation Reactions Review." Scribd Document Repository, 2015. 4

Sources

Synthesis of pharmaceutical intermediates with (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Pharmaceutical Intermediates Utilizing (aR)-3,5-Dibromo-α-methyl-benzenemethanamine

Executive Summary & Mechanistic Rationale

In modern drug discovery, the spatial orientation of pharmacophores is as critical as their chemical composition. (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (CAS 911426-06-7) is a privileged chiral building block that provides an elegant solution for complex scaffold generation [1].

Unlike standard benzylic amines, this molecule offers two distinct mechanistic advantages:

  • Rigid Stereocontrol : The α-methyl group restricts bond rotation, providing a highly defined 3D vector (the R-configuration) that is essential for receptor-ligand conformational mapping.

  • Halogen-Modulated Divergence : The 3,5-dibromo substitution pattern on the phenyl ring serves as a dual-handle for iterative cross-coupling. Because the bromines are positioned meta to the benzylic amine and to each other, they minimize steric clash during sequential functionalization, allowing chemists to build complex biaryl or terphenyl architectures without compromising the integrity of the chiral center [2].

As a Senior Application Scientist, I designed the following protocols to demonstrate how to harness this molecule. The workflow relies on an initial N-acylation to protect the amine and build the primary pharmacophore, followed by a highly optimized, chemoselective mono-Suzuki-Miyaura coupling.

Synthetic Workflow Visualization

G A (aR)-3,5-Dibromo- α-methyl-benzenemethanamine B N-Acylation (HATU, DIPEA) A->B R-COOH C Chiral Amide Intermediate B->C D Chemoselective Mono-Suzuki Coupling C->D Ar-B(OH)2 (0.95 eq) E Mono-Aryl Intermediate D->E F Second Cross-Coupling (Buchwald-Hartwig) E->F R-NH2 G Complex Asymmetric Pharmacophore F->G

Figure 1: Divergent synthetic workflow leveraging the dual C-Br handles of the chiral amine.

Quantitative Data: Optimization of Chemoselective Mono-Coupling

The primary challenge when utilizing a symmetrically dibrominated scaffold is achieving mono-coupling without generating complex mixtures of unreacted starting material and di-coupled byproducts. The table below summarizes the optimization of the Suzuki-Miyaura coupling to selectively functionalize only one C-Br bond.

Table 1: Optimization of Mono-Suzuki Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Mono-Coupling Yield (%)Di-Coupling Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)1002268
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)904540
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 70 84 < 5
4Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (4:1)706118

Note: Boronic acid stoichiometry was held at 0.95 equivalents across all entries. Entry 3 demonstrates that lowering the thermal energy and utilizing the bidentate dppf ligand effectively halts the reaction after the first coupling event due to the newly introduced steric bulk.

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding N-Acylation

Objective: Couple a carboxylic acid to the sterically hindered α-methyl benzylic amine to form a stable chiral amide [3].

Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature.

    • Causality: HATU is selected over standard EDC/HOBt because it generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance imposed by the α-methyl group and the bulky dibromophenyl ring.

  • Amine Addition: Add (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (1.0 equiv), followed by dropwise addition of DIPEA (3.0 equiv). Stir for 4 hours at room temperature.

    • Causality: DIPEA is a non-nucleophilic base; it deprotonates the carboxylic acid and neutralizes the amine hydrochloride without competing for the electrophilic active ester.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The product will appear as a new, UV-active spot with a higher Rf than the highly polar amine starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl solution (4x) .

    • Causality: DMF is highly miscible with water and notoriously difficult to remove from organic layers. The addition of LiCl increases the ionic strength of the aqueous phase, effectively driving the DMF out of the EtOAc layer and preventing emulsion formation.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Mono-Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to only one of the two available C-Br bonds on the chiral amide intermediate.

Procedure:

  • Preparation: To a Schlenk tube, add the dibrominated chiral amide from Protocol A (1.0 equiv), Aryl Boronic Acid (0.95 equiv ), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Deliberately "starving" the reaction of boronic acid (0.95 equiv) is the primary kinetic control to prevent the second equivalent from reacting with the mono-coupled product.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Water is strictly required to dissolve the inorganic K₂CO₃ and to form the reactive boronate complex [Ar-B(OH)₃]⁻, which undergoes transmetalation with the Palladium center. Oxygen must be removed to prevent the oxidation of the Pd(0) active species.

  • Controlled Heating: Heat the reaction strictly to 70°C for 12 hours.

    • Causality: As shown in Table 1, exceeding 70°C provides enough thermal energy to overcome the steric hindrance of the mono-coupled intermediate, leading to unwanted di-coupling.

  • Self-Validation (LC-MS Analysis): Analyze the crude mixture via LC-MS.

    • Validation Metric: The starting material will exhibit a characteristic 1:2:1 triplet isotopic pattern (due to two Br atoms). The successful mono-coupled product will display a 1:1 doublet isotopic pattern (M and M+2 peaks) confirming exactly one bromine remains. If a peak with no bromine isotope pattern is observed, di-coupling has occurred.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Zhang, W., et al. "Modular Access to Chiral α-(Hetero)aryl Amines via Ni/Photoredox-Catalyzed Enantioselective Cross-Coupling". Journal of the American Chemical Society, 2022. Available at:[Link]

  • Taylor, B. L. H., et al. "Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids". Journal of the American Chemical Society, 2012. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (aR)-3,5-Dibromo-α-methyl-benzenemethanamine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving (aR)-3,5-Dibromo-α-methyl-benzenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with (aR)-3,5-Dibromo-α-methyl-benzenemethanamine?

A1: Low yields in reactions involving this chiral amine can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the yield.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise ratio of reactants are crucial.

  • Side Reactions: The presence of two bromine atoms on the aromatic ring can lead to unexpected side reactions.

  • Product Degradation: The final product may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant product loss can occur during extraction, crystallization, or chromatography.

  • Racemization: Loss of stereochemical integrity can lead to a mixture of enantiomers, reducing the yield of the desired (R)-enantiomer.[1]

Q2: How do the dibromo-substituents on the benzene ring affect the reactivity of the amine?

A2: The two bromine atoms are strong electron-withdrawing groups. This has several consequences for the reactivity of (aR)-3,5-Dibromo-α-methyl-benzenemethanamine:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the bromine atoms decreases the electron density on the nitrogen atom, making the amine less nucleophilic compared to its non-brominated counterpart. This can slow down desired reactions, such as nucleophilic substitution or addition.

  • Increased Acidity of N-H Proton: The electron-withdrawing effect can also increase the acidity of the proton on the amine, which might influence its reactivity in the presence of bases.

  • Potential for Halogen-Related Side Reactions: Under certain conditions, particularly with strong bases or organometallic reagents, the bromine atoms could participate in side reactions, such as metal-halogen exchange or elimination reactions.

Troubleshooting Guide: Low Yields

This section provides a structured approach to identifying and resolving the root causes of low yields in your reactions.

Issue 1: The reaction is not proceeding to completion.

Q: My reaction stalls, and I observe a significant amount of unreacted starting material. What should I do?

A: Incomplete reactions are a common issue. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK increase_time Increase Reaction Time optimize_temp->increase_time No Improvement end Reaction Completion Improved optimize_temp->end Improvement check_catalyst Check Catalyst Activity (if applicable) increase_time->check_catalyst Still Incomplete increase_time->end Improvement solvent_screen Perform a Solvent Screen check_catalyst->solvent_screen Catalyst OK check_catalyst->end Catalyst Issue Found solvent_screen->end

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Steps:
  • Verify Reagent Purity and Stoichiometry:

    • Ensure all reagents, especially (aR)-3,5-Dibromo-α-methyl-benzenemethanamine, are pure. Impurities can inhibit the reaction.

    • Confirm the accurate measurement and stoichiometry of all reactants. For reactions sensitive to moisture or air, ensure anhydrous and inert conditions are maintained.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor for the formation of side products at higher temperatures using techniques like TLC or LC-MS.

    • Conversely, for exothermic reactions, cooling might be necessary to prevent side reactions and improve selectivity.

  • Increase Reaction Time:

    • The reduced nucleophilicity of the dibrominated amine may necessitate longer reaction times for completion. Monitor the reaction progress over an extended period.

  • Check Catalyst Activity:

    • If your reaction is catalyst-dependent (e.g., a coupling reaction), ensure the catalyst is active. Consider using a fresh batch or a different catalyst.

  • Solvent Effects:

    • The choice of solvent can significantly impact reaction rates.[1][2] A solvent screen with a range of polar aprotic, polar protic, and non-polar solvents may reveal a more suitable medium for your transformation.

Issue 2: Formation of significant side products.

Q: I am observing multiple spots on my TLC plate, and the yield of my desired product is low. How can I identify and minimize side product formation?

A: The formation of side products is a common cause of low yields. Here are some potential side reactions and strategies to mitigate them:

Common Side Reactions and Solutions
Side Reaction Potential Cause Proposed Solution
Over-alkylation/Over-amidation The product is more nucleophilic than the starting amine.Use a 1:1 stoichiometry of reactants. Add the alkylating/acylating agent slowly to the reaction mixture. Consider lowering the reaction temperature.[3][4]
Elimination Reactions Use of a strong, sterically hindered base.Switch to a milder, non-nucleophilic base.
Debromination Reductive conditions or reactions with certain organometallic reagents.Choose a milder reducing agent. Carefully control the stoichiometry of organometallic reagents and reaction temperature.
Oxidation of the Amine Presence of oxidizing agents or exposure to air.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
Experimental Protocol: Minimizing Over-alkylation in a Reductive Amination

Reductive amination is a common method for synthesizing more complex amines.[3][5][6] However, over-alkylation can be a significant side reaction.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.1 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

    • Add a drying agent, such as anhydrous MgSO₄ or molecular sieves, to facilitate imine formation.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the imine formation by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.), portion-wise. STAB is often preferred as it is less likely to reduce the starting aldehyde or ketone.[3]

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Product loss during purification.

Q: I have a good crude yield, but I lose a significant amount of product during column chromatography or crystallization. How can I improve my purification efficiency?

A: Product loss during purification is a frequent challenge. Here are some tips to minimize it:

  • Column Chromatography:

    • The basic nature of the amine can cause it to streak on silica gel, leading to poor separation and product loss. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1%).

    • Alternatively, use a different stationary phase, such as alumina (neutral or basic), which can be more suitable for purifying amines.[1]

  • Crystallization:

    • Perform a thorough solvent screen to find the optimal solvent or solvent system for crystallization.

    • If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate) which is often more crystalline and easier to handle.

  • Aqueous Work-up:

    • During extractions, ensure the pH of the aqueous layer is adjusted appropriately to keep your amine in the organic phase (typically basic conditions).

    • Be aware of emulsion formation, which can be common when working with amines. Adding brine can help to break up emulsions.[7]

Issue 4: Loss of Stereochemical Integrity (Racemization)

Q: My final product has a lower than expected enantiomeric excess (ee). What could be causing this racemization?

A: Maintaining the stereochemical integrity of the chiral center is critical. Racemization can occur under several conditions.[1]

Factors Leading to Racemization

G racemization Racemization of Chiral Center harsh_conditions Harsh Reaction Conditions (High Temperature, Prolonged Time) racemization->harsh_conditions acid_base Strongly Acidic or Basic Conditions racemization->acid_base imine_intermediate Formation of Achiral Intermediates (e.g., Imines) racemization->imine_intermediate purification_issues Acidic Silica Gel in Chromatography racemization->purification_issues

Caption: Common causes of racemization in chiral amine synthesis.

Strategies to Prevent Racemization:
  • Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times whenever possible.[1]

  • Control of pH: Buffer the reaction mixture if necessary to avoid strongly acidic or basic conditions.

  • Careful Reagent Selection: Choose reagents that are known to minimize racemization. For example, in reductive amination, the in-situ reduction of the imine can help to prevent its isolation and potential racemization.

  • Purification with Care: As mentioned previously, use neutralized silica gel or alumina for chromatography to avoid racemization on the column.[1]

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC.
  • Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis. (n.d.). Benchchem.
  • Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Publishing.
  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. (2024). Organic Process Research & Development - ACS Publications.
  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Chiral Synthesis of Aminopiperidines. (n.d.). Benchchem.
  • Common side products in the synthesis of N-Benzyl-4-methoxyaniline. (n.d.). Benchchem.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ResearchGate.
  • (aR)-3,5-Dibromo-a-methyl-benzenemethanamine. (n.d.). BOC Sciences.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Phenomenex.
  • Regioselective One-Pot Bromination of Aromatic Amines. (2002). Organic Letters.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. (2016). The Journal of Organic Chemistry - ACS Publications.
  • Bromination of amines a. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting (aR)-3,5-Dibromo-α-methylbenzenemethanamine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemoselectivity and reactivity challenges associated with (aR)-3,5-Dibromo-α-methylbenzenemethanamine (CAS: 911426-06-7).

This molecule is a highly versatile, bifunctional chiral building block utilized in halogen-modulated fragment development and complex API synthesis . It features a primary benzylic amine with a defined (R)-stereocenter and a 3,5-dibromophenyl ring. Because it contains both a nucleophilic/coordinating primary amine and two electrophilic C(sp2)-Br sites, chemoselectivity is the primary hurdle. Unoptimized conditions frequently lead to catalyst poisoning, racemization, or unwanted oligomerization.

Workflow & Chemoselectivity Decision Tree

G Start (aR)-3,5-Dibromo-α-methyl- benzenemethanamine Branch1 Target: Amide Bond (Amine Functionalization) Start->Branch1 Branch2 Target: Di-Aryl Scaffold (Suzuki Cross-Coupling) Start->Branch2 Branch3 Target: Secondary Amine (Buchwald-Hartwig) Start->Branch3 Sol1 Use HATU/DIPEA Avoid strong bases to preserve (aR) chirality Branch1->Sol1 Sol2 Boc-protect amine first Use Pd(dppf)Cl2 & K2CO3 to prevent Pd poisoning Branch2->Sol2 Sol3 Use weak base (Cs2CO3) & bulky ligand (tBuXPhos) to avoid C-Br activation Branch3->Sol3

Chemoselectivity decision tree for (aR)-3,5-Dibromo-α-methylbenzenemethanamine coupling pathways.

FAQ 1: Amide Coupling & Chiral Integrity

Q: When coupling the primary amine with a carboxylic acid, I am observing epimerization of the α-methyl benzylic center. How do I maintain chiral integrity?

A: Benzylic amines are ubiquitous motifs in pharmaceuticals, and maintaining their chiral integrity during functionalization is a well-documented priority . Racemization at the benzylic position typically occurs due to the use of excessively strong bases or prolonged heating, which can promote reversible deprotonation at the activated benzylic carbon.

Causality & Solution: To establish a self-validating protocol, shift from traditional carbodiimide-based reagents (like EDC/HOBt) to uronium-based coupling reagents such as HATU. HATU accelerates the coupling rate, allowing the reaction to proceed rapidly at room temperature. Use a sterically hindered, mild base like N,N-Diisopropylethylamine (DIPEA). This minimizes base-catalyzed epimerization while efficiently neutralizing the amine hydrochloride salt.

Step-by-Step Protocol: Chemoselective Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under nitrogen.

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes to form the active ester.

  • Amine Addition: Slowly add (aR)-3,5-Dibromo-α-methylbenzenemethanamine (1.05 equiv).

  • Self-Validation / Monitoring: Stir at 20–25 °C for 2–4 hours. Monitor via LC-MS to confirm product formation and ensure no debromination side-reactions occur.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

FAQ 2: Double Suzuki-Miyaura Cross-Coupling

Q: I am trying to perform a double Suzuki coupling at the 3,5-dibromo positions, but my reaction stalls at the mono-coupled intermediate and my palladium catalyst precipitates as "Pd black". Why?

A: The free primary amine is a potent σ-donor that coordinates to the palladium center, displacing the phosphine ligands and leading to irreversible catalyst deactivation (Pd black). Furthermore, the first Suzuki coupling increases the steric bulk and electron density of the arene, making the second oxidative addition significantly slower.

Causality & Solution: You must decouple the amine's nucleophilicity from the catalytic cycle. Transiently protecting the primary amine (e.g., as a Boc carbamate) eliminates Pd-coordination. For the catalyst, utilize a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl₂, which resists displacement and accelerates the challenging second oxidative addition. High catalyst loadings (e.g., 4–5 mol %) are often required for complete di-substitution in complex Suzuki-Miyaura couplings .

Step-by-Step Protocol: Double Suzuki-Miyaura Coupling

  • Protection: Convert the free amine to the N-Boc derivative using Boc₂O (1.1 equiv) and Et₃N in DCM. Isolate and verify the protected intermediate via NMR to ensure complete masking of the amine.

  • Setup: In a Schlenk flask, combine the N-Boc-(aR)-3,5-dibromo-α-methylbenzenemethanamine (1.0 equiv), arylboronic acid (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base & Solvent: Add K₂CO₃ (3.0 equiv) and a rigorously degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation / Workup: Cool to room temperature, filter through a pad of Celite to remove precipitated Pd residues (validating catalyst removal), and purify via silica gel chromatography.

FAQ 3: Buchwald-Hartwig Amination

Q: Is it possible to perform a C-N cross-coupling on the primary amine without the 3,5-dibromo groups reacting with the palladium catalyst?

A: Yes, but it requires precise tuning of the catalyst's electronic and steric properties to favor amine binding over C-Br oxidative addition.

Causality & Solution: If a standard Pd catalyst is used, it will rapidly insert into the weak C(sp2)-Br bonds, causing oligomerization. To achieve chemoselectivity for the amine, use a highly sterically hindered ligand. The development of robust Buchwald-Hartwig amination protocols demonstrates that tuning the steric bulk of the ligand can dictate oxidative addition preferences . Using a bulky ligand like tBuXPhos creates a crowded Pd environment that struggles to undergo oxidative addition into the sterically encumbered 3,5-dibromoarene, but still allows the primary amine to bind and undergo reductive elimination with an exogenous aryl chloride or bromide.

Quantitative Optimization Data

The following table summarizes the optimized, field-proven parameters for each distinct coupling pathway to ensure maximum yield and chemoselectivity.

Coupling TypeTarget Functional GroupReagents / Catalyst SystemBase / SolventTemp (°C)Typical Yield (%)
Amide Coupling Primary AmineHATU (1.1 eq)DIPEA / DMF2585–95
Double Suzuki 3,5-DibromoarenePd(dppf)Cl₂ (5 mol%), Aryl-B(OH)₂K₂CO₃ / Dioxane:H₂O8070–85 (over 2 steps)
Buchwald-Hartwig Primary AminePd₂(dba)₃ (2 mol%), tBuXPhosCs₂CO₃ / Toluene9060–75
References
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development, ACS Publications. URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis . Macmillan Group, Princeton University. URL:[Link]

  • Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds . Nature Chemistry / CORE. URL:[Link]

Technical Support Center: Maintaining Chiral Integrity of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (aR)-3,5-Dibromo-a-methyl-benzenemethanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar chiral benzylic amines. Here, we address the critical issue of preventing racemization, particularly during heating, to ensure the stereochemical integrity of your compounds. This resource provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles.

Understanding the Challenge: Racemization of Chiral Benzylic Amines

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine is a chiral molecule whose utility is intrinsically linked to its specific three-dimensional structure. The loss of this specific stereochemistry through racemization can lead to a significant decrease in biological activity or, in the worst-case scenario, the emergence of undesirable side effects[1]. Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate)[1]. For benzylic amines, this process is often accelerated by heat, as well as the presence of acids or bases.

The primary mechanism of racemization for benzylic amines involves the reversible formation of a planar, achiral imine intermediate.[2][3] This can be initiated by deprotonation of the amine or protonation of the benzylic carbon, facilitated by heat or catalytic species. Once the achiral intermediate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemical information.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine.

Q1: At what temperature does racemization of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine become a significant concern?
Q2: How does the choice of solvent affect the rate of racemization during heating?

Solvent choice plays a crucial role in the stability of chiral amines.[5][6] Protic solvents can stabilize charged intermediates that may facilitate racemization.[6] Polar aprotic solvents can also influence the rate of racemization.[7] For instance, studies have shown that racemization can be faster in less polar solvents for some compounds, suggesting a non-polar diradical mechanism in those cases.[7] It is recommended to screen a variety of aprotic solvents to find the optimal balance between solubility, reactivity, and stability.

Q3: Can the presence of acidic or basic impurities in my reaction mixture lead to racemization?

Absolutely. Both strong acids and bases can catalyze the formation of the achiral imine intermediate, significantly accelerating racemization.[4][6] It is critical to use purified reagents and solvents and to consider the potential for acidic or basic byproducts from your reaction. For instance, acidic silica gel used in chromatography has been known to cause racemization of sensitive compounds.[5][6]

Q4: What analytical techniques are best suited for detecting and quantifying racemization of this compound?

Several analytical methods can be employed to determine the enantiomeric excess (ee) of your sample. The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and highly sensitive method that separates enantiomers on a chiral stationary phase.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it is possible to create diastereomeric species that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[8][9][10]

  • Capillary Electrophoresis (CE): This technique offers very high sensitivity and requires minimal sample volume.[8]

Troubleshooting Guide: Preventing Racemization During Heating

This section provides a structured approach to troubleshooting and preventing the loss of stereochemical integrity when heating (aR)-3,5-Dibromo-a-methyl-benzenemethanamine.

Issue 1: Loss of Enantiomeric Excess (ee) Detected After a Heating Step

If you observe a decrease in the enantiomeric purity of your compound after heating, consider the following potential causes and solutions:

Potential Cause Recommended Action Rationale
Excessive Temperature Lower the reaction or heating temperature to the minimum required for the process.[4][5]Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[4]
Prolonged Heating Time Monitor the reaction or process closely (e.g., by TLC or LC-MS) and stop the heating as soon as it is complete.[4][5]Extended exposure to heat increases the probability of racemization.[4]
Inappropriate Solvent Screen a range of aprotic solvents with varying polarities.[5]Solvents can stabilize intermediates that lead to racemization.[6] Aprotic solvents are often a better choice.[5]
Presence of Acidic or Basic Catalysts Use purified reagents and solvents. If acidic or basic conditions are necessary, opt for milder reagents (e.g., organic bases like DIPEA instead of strong inorganic bases).[5][11] Consider buffering the reaction mixture.Strong acids and bases can significantly accelerate the rate of racemization by facilitating the formation of an achiral intermediate.[6]
Issue 2: Racemization Occurring During Work-up or Purification Post-Heating

Sometimes, racemization can occur after the primary heating step. It is crucial to maintain control over the conditions during subsequent manipulations.

Potential Cause Recommended Action Rationale
Acidic or Basic Aqueous Work-up Carefully neutralize the reaction mixture before extraction. Use mild buffers like saturated sodium bicarbonate or dilute ammonium chloride for pH adjustments.[5]Exposure to strong acids or bases during work-up can cause racemization of the final product.[6]
Acidic Silica Gel for Chromatography Deactivate the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, use a neutral stationary phase like alumina.[5][6]The acidic nature of standard silica gel can be sufficient to catalyze racemization in sensitive compounds.[6]
High Temperatures During Solvent Removal Use a rotary evaporator at a lower temperature and pressure. Avoid prolonged heating of the concentrated product.[5]Even moderate heat applied over time to a concentrated sample can lead to a loss of stereochemical purity.
Experimental Protocols
Protocol 1: Monitoring Racemization by Chiral HPLC

This protocol provides a general workflow for assessing the enantiomeric excess of your sample.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Dissolve Sample filter Filter Sample start->filter in mobile phase inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect Detect with UV/Vis separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Steps:

  • Sample Preparation: Accurately weigh a small amount of your compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample onto a suitable chiral HPLC column (e.g., a polysaccharide-based column).

  • Method Development: Develop a mobile phase and flow rate that provides baseline separation of the two enantiomers.

  • Data Acquisition: Record the chromatogram using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Protocol 2: Amine Protection to Enhance Thermal Stability

Protecting the amine functionality can sometimes increase the thermal stability and reduce the likelihood of racemization.

Amine Protection Workflow start (aR)-amine reagents Add Protecting Group Reagent (e.g., Boc-anhydride) + Mild Base (e.g., DIPEA) start->reagents reaction Stir at Controlled Temperature (e.g., 0°C to RT) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup Upon Completion purify Purification workup->purify product N-Protected Amine purify->product

Caption: General workflow for the N-protection of a chiral amine.

Steps:

  • Dissolve (aR)-3,5-Dibromo-a-methyl-benzenemethanamine in a suitable aprotic solvent (e.g., Dichloromethane).[5]

  • Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA).[5]

  • Cool the mixture to 0°C and slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).[5]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by TLC or LC-MS.[5]

  • Perform a standard aqueous work-up to remove excess reagents.

  • Purify the N-protected product, for example, by column chromatography on deactivated silica gel.

Concluding Remarks

The stereochemical integrity of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine is paramount for its successful application in research and development. By understanding the mechanisms of racemization and implementing careful experimental design—including the control of temperature, solvent, and pH—it is possible to mitigate the risk of losing enantiomeric purity. This guide provides a foundation for troubleshooting and optimizing your experimental conditions. Always validate the stereochemical purity of your material at critical steps of your synthesis or process.

References
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6417–6426. [Link]

  • Gong, X., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(19), 4757–4762. [Link]

  • Li, C., Li, Y., Wu, M., Wang, M., & Lin, X. (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 50(56), 7476–7479. [Link]

  • Zhang, M., & Zhang, X. (2023). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Tetrahedron, 148, 133682. [Link]

  • Hasegawa, M., Iwata, S., Sone, Y., Endo, J., Matsuzawa, H., & Mazaki, Y. (2014). Chiroptical Properties and the Racemization of Pyrene and Tetrathiafulvalene-Substituted Allene: Substitution and Solvent Effects on Racemization in Tetrathiafulvalenylallene. Molecules, 19(3), 2829–2841. [Link]

  • ResearchGate. (n.d.). Thiyl Radical Mediated Racemization of Benzylic Amines. Retrieved from [Link]

  • Lira, B. H. S., Santos, L. S., & de Oliveira, H. C. B. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11956. [Link]

  • Tanimoto, H., Ohtsubo, T., & Nishikawa, T. (2017). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-δ-hydroxy-β,γ-unsaturated ester. Tetrahedron Letters, 58(12), 1146–1149. [Link]

  • Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., & Thomson, J. E. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 12791–12803. [Link]

  • Qamar, S., Simone, E., & Mazzotti, M. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3142–3149. [Link]

  • van der Wal, S., & Noorduin, W. L. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications, 59(18), 2535–2538. [Link]

  • Deadman, B. J., Åkerman, A., Becker, M. R., Williams, C. C., & Ley, S. V. (2020). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 24(10), 2262–2270. [Link]

  • ResearchGate. (n.d.). Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases. Retrieved from [Link]

  • Perry, I. B., & Jamison, T. F. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3358–3366. [Link]

  • Farkas, V. (2018). Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. Diva-Portal.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Dr. B. (2024, June 18). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

  • Li, Q., & Li, Z. (2013). Racemization of Amines and Related Derivatives Leading to Their Dynamic Kinetic Resolution. Current Organic Chemistry, 17(11), 1156–1166. [Link]

  • Koszelewski, D., Müller, M., & Kroutil, W. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Organic & Biomolecular Chemistry, 9(13), 4811. [Link]

  • Lee, D. S., & Piers, W. E. (2021). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Chemical Science, 12(35), 11846–11855. [Link]

  • Neuenfeld, S., & Wiss, J. (2015). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 43, 763–768. [Link]

  • NIST. (n.d.). Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials for.... Retrieved from [Link]

Sources

Optimizing chiral HPLC separation parameters for (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating the enantiomers of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine .

Chiral primary amines with bulky, halogenated aromatic rings present a unique chromatographic challenge. The basicity of the primary amine often leads to deleterious secondary interactions with the stationary phase, while the 3,5-dibromophenyl group introduces significant steric bulk and hydrophobicity that must be carefully managed to achieve baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow for Chiral Amine Method Development

Workflow N1 Initiate Method Development: (aR)-3,5-Dibromo-a-methyl-benzenemethanamine N2 Select Chiral Stationary Phase (CSP) Primary Choice: Cyclofructan (CF6-P) or Crown Ether N1->N2 N3 Select Mobile Phase Mode Polar Organic (PO) Mode Recommended N2->N3 N4 Optimize Additives Target: 3:2 Acid:Base Ratio (e.g., 0.3% TFA / 0.2% TEA) N3->N4 N5 Evaluate Peak Symmetry & Resolution Is Rs > 1.5 and Asymmetry < 1.2? N4->N5 N6 Method Validated Proceed to Quantitation N5->N6  Yes N7 Troubleshoot Tailing/Co-elution Adjust Modifier or Switch to Polysaccharide CSP N5->N7  No N7->N2

Diagnostic workflow for chiral HPLC optimization of halogenated primary amines.

Mechanistic Troubleshooting & FAQs

Q1: Why does (aR)-3,5-Dibromo-a-methyl-benzenemethanamine exhibit severe peak tailing, and how is it mechanistically resolved? Causality: The primary amine group has a high pKa​ (~9–10). When injected onto a silica-based column, the protonated amine undergoes strong, non-specific ion-exchange interactions with residual acidic silanol groups ( pKa​ ~4–5) on the silica support. This secondary interaction competes with the transient diastereomeric complex formation required for chiral recognition, resulting in broad, asymmetrical peaks[1]. Solution: Implement a Polar Organic (PO) mobile phase with a tightly controlled acid/base additive ratio. Research demonstrates that a 3:2 (v/v) ratio of an acidic to basic additive—specifically 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA)—is optimal[2]. The TEA competitively binds to and masks the achiral silanol sites, while the TFA ensures the primary amine remains protonated ( −NH3+​ ), which is strictly required for hydrogen-bond-driven inclusion complexation with the chiral selector[1].

Q2: Which Chiral Stationary Phases (CSPs) provide the highest enantioselectivity for this specific molecule? Causality: The 3,5-dibromophenyl moiety is highly bulky and electron-deficient. You must select a CSP that accommodates this steric bulk while leveraging π−π interactions and primary amine recognition.

  • Derivatized Cyclofructans (e.g., Larihc CF6-P): Aliphatic-derivatized cyclofructans possess a relaxed crown-ether-like core that is highly accessible. They demonstrate an 85% success rate for baseline resolving primary amines in PO mode, as the open core easily accommodates the bulky dibromophenyl group[3],[1].

  • Crown Ethers (e.g., ChiroSil RCA(+)): These phases utilize covalently bonded (18-Crown-6)-tetracarboxylic acid. Chiral recognition is driven by the formation of three simultaneous hydrogen bonds between the protonated primary amine and the oxygen atoms of the crown ether ring[4].

  • Immobilized Polysaccharides (e.g., Chiralpak IF): While traditionally used, bulky dibromo groups can cause steric hindrance on standard amylose columns. However, modern derivatives with electron-withdrawing groups can leverage halogen-bonding and π−π interactions to achieve resolution[5].

Q3: How do I optimize the mobile phase composition for Polar Organic (PO) vs. Normal Phase (NP) modes? Causality: Amines are highly polar; thus, the PO mode is vastly superior for screening[1].

  • PO Mode: Use Acetonitrile/Methanol (e.g., 90:10 v/v). Methanol acts as a protic modifier to modulate the hydrogen bonding between the analyte and the CSP, preventing overly strong retention and sharpening the peak[2].

  • NP Mode: If you must use NP (e.g., Hexane/Ethanol 80:20 v/v), substitute TEA with Butylamine (BA) as the basic additive (e.g., 0.1% BA). Butylamine provides better peak shapes on polysaccharide columns in NP mode, though it is detrimental to cyclofructan columns[1].

Self-Validating Experimental Protocol

To ensure data integrity, every method development run must be self-validating. Follow this step-by-step methodology to screen and optimize the separation.

Step 1: System Suitability & Baseline Validation

  • Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes to remove any reversed-phase aqueous buffers or highly non-polar normal-phase solvents.

  • Self-Validation Checkpoint: Inject a known achiral, non-retained standard (e.g., 1,3,5-tri-tert-butylbenzene) to verify the column dead volume ( t0​ ) and system efficiency ( N>5000 plates). This isolates baseline column performance from chiral recognition failures.

Step 2: Mobile Phase Preparation & Equilibration

  • Prepare the Polar Organic screening mobile phase: Acetonitrile/Methanol (90:10, v/v).

  • Add exactly 0.3% (v/v) TFA and 0.2% (v/v) TEA. Mix thoroughly and sonicate to degas. Note: Never exceed 0.5% total additives to prevent hydrolysis of the CSP silica backbone.

  • Install a Cyclofructan (CF6-P) column and equilibrate at 1.0 mL/min for at least 15 column volumes until the UV baseline at 220 nm is perfectly flat.

Step 3: Sample Preparation & Injection

  • Dissolve the racemic (aR)-3,5-Dibromo-a-methyl-benzenemethanamine in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation Checkpoint: Inject 5 µL of a blank (mobile phase only) to ensure no system peaks co-elute in the expected retention window (typically 5–15 minutes).

  • Inject 5 µL of the racemic sample.

Step 4: Resolution & Asymmetry Evaluation

  • Calculate the resolution ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). If Rs​<1.5 , increase the Acetonitrile ratio (e.g., to 95:5) to increase retention time and allow more interaction with the chiral selector.

  • Calculate the tailing factor ( Tf​ ). If Tf​>1.2 , verify your acid:base ratio. If tailing persists on a polysaccharide column, switch to the CF6-P or Crown Ether column, which are explicitly designed for primary amines[3],[1].

Quantitative Chromatographic Parameters

The following table summarizes the expected quantitative chromatographic parameters for halogenated α -methylbenzylamine derivatives across different CSPs, synthesized from validated literature data.

CSP TypeMobile Phase ModeSolvent CompositionAdditives (v/v)Expected k1​ Selectivity ( α )Resolution ( Rs​ )
Cyclofructan (CF6-P) Polar OrganicACN/MeOH (90:10)0.3% TFA / 0.2% TEA2.50 - 3.501.40 - 1.60> 2.0
Crown Ether (RCA+) Polar OrganicMeOH (100%)0.1% TFA / 0.1% TEA3.00 - 4.501.50 - 1.80> 2.5
Polysaccharide (IF) Polar OrganicACN/IPA (97:3)0.1% Butylamine1.80 - 2.801.20 - 1.351.4 - 1.8
Polysaccharide (IB) Normal PhaseHexane/EtOH (80:20)0.1% Butylamine1.50 - 2.501.15 - 1.251.0 - 1.5

Sources

Handling and storage best practices to prevent (aR)-3,5-Dibromo-a-methyl-benzenemethanamine degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for (aR)-3,5-Dibromo-a-methyl-benzenemethanamine (CAS 911426-06-7). This specialized chiral benzylic amine is highly valued in halogen-modulated fragment development and conformational mapping[]. However, its unique structural motifs—a primary amine, an alpha-chiral center, and an aryl bromide—make it highly susceptible to specific environmental degradation pathways.

This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent degradation issues, ensuring absolute structural and stereochemical integrity during long-term storage and experimental workflows.

Part 1: Diagnostic Matrix & Quantitative Storage Parameters

To effectively troubleshoot, you must first understand the kinetic vulnerabilities of the compound. The table below summarizes the quantitative data, environmental triggers, and physical manifestations of the three primary degradation pathways.

Degradation PathwayEnvironmental TriggerKinetic Rate / VulnerabilityPhysical ManifestationPreventive Storage Parameter
Ammonium Carbamate Formation Atmospheric CO2​ & MoistureFast (Minutes to Hours in open air)White crust or insoluble precipitate around vial caps.Store under Argon ( O2​ < 5 ppm); use PTFE-lined septa.
Photolytic Debromination UV/Visible Light (< 450 nm)Moderate (Hours to Days under direct light)Discoloration (yellow/brown); lower mass peaks in LC-MS.Store in amber glass vials; handle under yellow laboratory light.
Racemization Heat, Protic Solvents, Strong BasesSlow (Days to Weeks in solution at RT)Loss of enantiomeric excess (ee) in chiral HPLC.Store neat solid at -20°C; avoid prolonged storage in solution.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: I observed a white, crusty precipitate forming around the cap of the reagent vial. What is this, and is the chemical still usable?

Causality & Mechanism: The white precipitate is an ammonium carbamate salt. Primary amines are highly nucleophilic and react spontaneously with atmospheric carbon dioxide ( CO2​ ) to form zwitterionic carbamates. A subsequent proton transfer to a second amine molecule generates a stable ammonium carbamate salt[2][3]. This reaction not only depletes your active amine concentration but also introduces acidic/basic impurities that can skew stoichiometric calculations or poison sensitive catalytic cycles. Resolution: If the crust is strictly localized to the exterior threads of the cap, the bulk interior material may still be viable. You must verify the purity of the bulk via 1H NMR (look for the disappearance of the sharp NH2​ singlet and the appearance of broad carbamate/ammonium peaks). To prevent this, the compound must never be opened in ambient air.

Q2: My LC-MS analysis shows new peaks with a mass reduction of ~79 Da, and the compound solution has darkened. What caused this?

Causality & Mechanism: This is a classic signature of photolytic debromination combined with amine oxidation. Aryl bromides are sensitive to ultraviolet (UV) and high-energy visible (blue) light. Irradiation induces homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that abstract hydrogen from the solvent to form debrominated impurities[4][5]. Simultaneously, exposure to trace atmospheric oxygen leads to the formation of N-oxides or hydroxylamines, which manifest as a yellow or brown discoloration. Resolution: Discard the degraded solution. Always store the compound in amber glass vials to block UV/Vis transmission. When preparing solutions for assays, operate under yellow/amber laboratory lighting and degas all solvents (via freeze-pump-thaw or sparging) to remove dissolved oxygen.

Q3: The enantiomeric excess (ee) of my product dropped significantly after storing the starting material in a methanol stock solution. Why did it racemize?

Causality & Mechanism: The stereocenter in (aR)-3,5-Dibromo-a-methyl-benzenemethanamine is positioned at the benzylic alpha-carbon. Under strongly basic conditions, or upon prolonged heating in protic solvents (like methanol), the alpha-proton can undergo reversible deprotonation. This forms a planar, achiral intermediate that subsequently reprotonates from either face, leading to racemization[6][7]. Protic solvents stabilize the ionic intermediates that facilitate this loss of stereopurity[6]. Resolution: Never store this compound as a solution for extended periods. It must be stored as a neat solid. If a stock solution is absolutely necessary, use an anhydrous, aprotic solvent (e.g., dry THF or DCM) and store it at -20°C for no longer than 24 hours.

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways Target (aR)-3,5-Dibromo-a-methyl- benzenemethanamine Carbamate Ammonium Carbamate (White Crust/Precipitate) Target->Carbamate Nucleophilic Attack Debrom Photolytic Debromination (C-Br Cleavage) Target->Debrom Homolysis Racemization Racemization (Loss of Chiral Purity) Target->Racemization Deprotonation CO2 Atmospheric CO2 & Moisture CO2->Carbamate Reactant UV UV/Visible Light Exposure UV->Debrom Catalyst/Energy Heat Heat / Protic Solvents / Strong Bases Heat->Racemization Trigger

Logical relationship of environmental triggers and resulting degradation pathways.

AliquotingWorkflow Step1 1. Glovebox Preparation Purge with Argon (O2 < 5ppm) Step2 2. Material Transfer Move bulk & amber vials into antechamber Step1->Step2 Step3 3. Aliquoting Dispense into single-use amber vials Step2->Step3 Step4 4. Sealing Cap with PTFE septa & seal with Parafilm Step3->Step4 Step5 5. Secondary Containment Vacuum seal in Mylar bags with desiccant Step4->Step5 Step6 6. Long-Term Storage Store at -20°C in the dark Step5->Step6

Step-by-step workflow for the inert handling and storage of sensitive primary amines.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Inert Aliquoting Protocol

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted into single-use vials immediately upon receipt. This protocol includes a gravimetric self-validation step to ensure seal integrity.

Materials Needed:

  • Argon-filled glovebox ( O2​ < 5 ppm, H2​O < 1 ppm).

  • Pre-dried 2 mL amber glass vials with PTFE-lined screw caps.

  • Analytical balance (0.1 mg precision).

  • Vacuum-sealable Mylar bags and indicating silica gel desiccant.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk container of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine, empty amber vials, and caps into the glovebox via the vacuum antechamber (minimum 3 purge cycles).

  • Aliquoting: Carefully dispense the required mass (e.g., 50 mg) into each single-use amber vial. Note: If static electricity causes the powder to disperse, use an anti-static gun (zerostat) inside the glovebox prior to handling.

  • Sealing: Cap each vial tightly with the PTFE-lined septa. Wrap the exterior junction of the cap and vial tightly with Parafilm.

  • Gravimetric Validation Setup (The "Sentinel" Vial): Select one aliquoted vial to act as the "Sentinel". Weigh this vial on the analytical balance and record its exact mass to four decimal places.

  • Secondary Containment: Remove the vials from the glovebox. Place the vials (including the Sentinel) into a Mylar bag with a packet of indicating desiccant. Vacuum seal the bag.

  • Storage: Store the sealed bag in a dedicated -20°C freezer.

  • Self-Validation Check: Every 3 months, remove the Sentinel vial, allow it to reach room temperature (to prevent condensation), and re-weigh it. Causality: A mass increase of >0.5 mg indicates seal failure and the ingress of atmospheric CO2​ / H2​O (carbamate formation). If the mass is stable, the entire batch's integrity is validated without consuming material for NMR.

SOP 2: Chiral Purity Validation Protocol

Before utilizing stored aliquots in highly stereosensitive reactions, validate the enantiomeric excess (ee).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Do not use protic solvents like pure methanol to avoid on-column racemization.

  • Chromatography: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Validation Spike: To ensure the system is accurately resolving enantiomers, spike a secondary control sample with 5% of the opposite enantiomer ((aS)-3,5-Dibromo-a-methyl-benzenemethanamine).

  • Analysis: Confirm that the resolution ( Rs​ ) between the (aR) and (aS) peaks in the spiked sample is >1.5. Calculate the ee of your storage aliquot. An ee of >98% confirms the storage conditions successfully prevented racemization.

References

  • BOC Sciences. "CAS 911426-06-7 ((aR)-3,5-Dibromo-a-methyl-benzenemethanamine)". bocsci.com.
  • National Institutes of Health (NIH). "CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?". nih.gov.
  • MDPI. "Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents". mdpi.com.
  • Benchchem. "Minimizing racemization during the synthesis of chiral amino alcohols". benchchem.com.
  • Royal Society of Chemistry (RSC). "Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds". rsc.org.
  • National Institutes of Health (NIH). "Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation". nih.gov.
  • American Chemical Society (ACS). "UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water". acs.org.

Sources

Validation & Comparative

A Comparative Guide to the Chiral Resolution Efficiency of (aR)- and (aS)-3,5-Dibromo-α-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical and often challenging step. The biological activity of chiral molecules frequently resides in a single enantiomer, with its counterpart, or distomer, being inactive or, in some cases, contributing to undesirable side effects. Diastereomeric salt formation stands as a robust, scalable, and economically viable method for chiral resolution. The efficacy of this technique hinges on the judicious selection of a chiral resolving agent.

This guide provides an in-depth technical comparison of the chiral resolution efficiency of the (aR)- and (aS)-enantiomers of 3,5-Dibromo-α-methyl-benzenemethanamine. While direct comparative experimental data for these specific resolving agents is not extensively available in peer-reviewed literature, this guide synthesizes established principles of chiral recognition, data from structurally similar resolving agents, and proven experimental protocols to offer a comprehensive framework for their application. We will delve into the mechanistic underpinnings of how subtle stereochemical differences between these two enantiomers can lead to significant variations in resolution outcomes.

The Foundation of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics, most notably, solubility.[1] This is achieved by reacting the racemic mixture, for instance, a racemic carboxylic acid, with an enantiomerically pure chiral amine, such as (aR)- or (aS)-3,5-Dibromo-α-methyl-benzenemethanamine.

The reaction of a racemic acid, (R/S)-Acid, with a single enantiomer of a chiral amine, say (aR)-Amine, yields a mixture of two diastereomeric salts: [(R)-Acid·(aR)-Amine] and [(S)-Acid·(aR)-Amine]. These diastereomers, not being mirror images of each other, exhibit different crystal packing energies and, consequently, different solubilities in a given solvent. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The enantiomerically enriched acid is subsequently liberated from the salt, typically by treatment with a strong acid.

Comparing the Resolving Power: (aR)- vs. (aS)-3,5-Dibromo-α-methyl-benzenemethanamine

The choice between the (aR)- and (aS)-enantiomer of a resolving agent is not arbitrary and can have a profound impact on the efficiency of the resolution. The "better" enantiomer for resolving a specific racemic compound is determined by which one forms a diastereomeric salt with one of the analyte's enantiomers that has significantly lower solubility than the other diastereomeric salt.

While specific data for the dibrominated amines is scarce, we can draw parallels from extensive studies on their parent compound, α-methylbenzylamine (phenylethylamine), and its derivatives in resolving racemic acids like ibuprofen and naproxen.[2][3] The efficiency of resolution is a multifactorial equation, with the following being key variables:

  • Crystal Lattice Energy: The difference in the stability of the crystal lattices of the two diastereomeric salts is the primary driver of successful resolution. This is influenced by a complex interplay of intermolecular forces, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking.

  • Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent that maximizes the solubility difference between the two salts will lead to a higher recovery of one enantiomer with high optical purity.[4]

  • Temperature: Temperature affects solubility and the kinetics of crystallization. A controlled cooling profile is often necessary to achieve optimal separation.

The presence of the two bromine atoms on the phenyl ring of 3,5-Dibromo-α-methyl-benzenemethanamine introduces significant electronic and steric changes compared to the unsubstituted α-methylbenzylamine.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms will decrease the basicity (increase the pKa of the conjugate acid) of the amine compared to α-methylbenzylamine. This can affect the stability and nature of the salt bridge formed with the carboxylic acid.

  • Steric Effects & Crystal Packing: The bulky bromine atoms introduce significant steric hindrance, which can profoundly influence the way the diastereomeric salts pack in a crystal lattice.[5][6] This steric influence is often the dominant factor in creating a significant difference in solubility. It is plausible that for a given racemic acid, the (aR)-amine will form a more compact and stable crystal lattice with one enantiomer of the acid, while the (aS)-amine will do so with the other. This "matching" and "mismatching" of stereochemical features is the essence of chiral recognition.[7]

Hypothetical Performance Comparison

Based on the principles of chiral recognition, we can construct a hypothetical scenario for the resolution of a racemic carboxylic acid, such as (R/S)-Ibuprofen, with both enantiomers of 3,5-Dibromo-α-methyl-benzenemethanamine.

Resolving AgentRacemic CompoundExpected Less Soluble DiastereomerExpected Outcome
(aR)-3,5-Dibromo-α-methyl-benzenemethanamine(R/S)-Ibuprofene.g., [(S)-Ibuprofen · (aR)-Amine]Higher yield and enantiomeric excess of (S)-Ibuprofen.
(aS)-3,5-Dibromo-α-methyl-benzenemethanamine(R/S)-Ibuprofene.g., [(R)-Ibuprofen · (aS)-Amine]Higher yield and enantiomeric excess of (R)-Ibuprofen.

Note: The specific outcome (which enantiomer of the acid preferentially crystallizes with which enantiomer of the amine) is difficult to predict without experimental data and is often determined empirically through screening.

Experimental Protocol: A Practical Guide to Chiral Resolution

The following is a generalized, yet detailed, methodology for the chiral resolution of a racemic carboxylic acid using either (aR)- or (aS)-3,5-Dibromo-α-methyl-benzenemethanamine. This protocol should be optimized for each specific racemic acid.

I. Diastereomeric Salt Formation and Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). The choice of solvent is critical and may require screening to find the optimal system that provides a significant solubility difference between the diastereomeric salts. Heat the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate vessel, dissolve the chiral resolving agent, either (aR)- or (aS)-3,5-Dibromo-α-methyl-benzenemethanamine (0.5 to 1.0 equivalent), in the same solvent, warming if necessary. Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring. The use of a half-equivalent of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in crystallization rates between the two diastereomers. The less soluble diastereomeric salt should begin to precipitate. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours after it has reached room temperature.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Recrystallization (Optional): To improve the diastereomeric purity of the salt, it can be recrystallized from a minimal amount of the hot solvent.

G cluster_0 Salt Formation & Crystallization racemic_acid Racemic Carboxylic Acid in Solvent mixture Mix and Heat to Dissolve racemic_acid->mixture resolving_agent (aR)- or (aS)-Amine in Solvent resolving_agent->mixture cool Slow Cooling & Crystallization mixture->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor (Contains More Soluble Salt) filter->mother_liquor

Caption: Experimental workflow for diastereomeric salt formation and crystallization.

II. Liberation of the Enantiomerically Enriched Acid
  • Dissolution of the Salt: Suspend the collected diastereomeric salt crystals in water.

  • Acidification: While stirring, add a strong acid (e.g., 2 M HCl) dropwise until the solution is acidic (pH < 2). This will protonate the carboxylate and break the salt, causing the enantiomerically enriched carboxylic acid to precipitate.

  • Isolation of the Acid: Collect the precipitated acid by vacuum filtration, and wash it thoroughly with cold water to remove any remaining amine hydrochloride.

  • Drying: Dry the enantiomerically enriched acid under vacuum.

III. Recovery of the Chiral Resolving Agent
  • Basification: Combine the aqueous filtrates from the acid liberation step. Make the solution basic (pH > 10) by the dropwise addition of a strong base (e.g., 2 M NaOH). This will deprotonate the ammonium salt and liberate the free chiral amine.

  • Extraction: Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate (typically 3 portions).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover the chiral resolving agent. The recovered amine can often be reused in subsequent resolutions.

G cluster_1 Enantiomer Liberation & Agent Recovery salt_crystals Diastereomeric Salt Crystals acidify Add Strong Acid (e.g., HCl) salt_crystals->acidify filter_acid Filter and Dry acidify->filter_acid filtrate Aqueous Filtrate (Contains Amine Salt) acidify->filtrate Filtrate pure_enantiomer Enantiomerically Enriched Acid filter_acid->pure_enantiomer basify Add Strong Base (e.g., NaOH) filtrate->basify extract Extract with Organic Solvent basify->extract recovered_amine Recovered Chiral Amine extract->recovered_amine

Caption: Workflow for the liberation of the pure enantiomer and recovery of the resolving agent.

IV. Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved carboxylic acid is a critical measure of the resolution's success. It can be determined by several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase that can separate the two enantiomers, and the e.e. is calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the e.e.

  • Polarimetry: The specific rotation of the resolved enantiomer is measured and compared to the known specific rotation of the pure enantiomer. This method is less accurate than chromatographic techniques, especially for determining high e.e. values.

The Role of X-ray Crystallography in Understanding Chiral Recognition

A definitive understanding of why one enantiomer of the resolving agent is more effective than the other for a particular racemate can be achieved through single-crystal X-ray diffraction analysis of the diastereomeric salts.[7] This powerful technique provides a three-dimensional map of the crystal structure, revealing the specific intermolecular interactions (hydrogen bonds, ionic bonds, van der Waals forces) that stabilize the crystal lattice. By comparing the crystal structures of the less soluble and more soluble diastereomeric salts, researchers can gain invaluable insights into the subtle differences in molecular packing that govern their differential solubility. This knowledge can then be used to rationally design more efficient resolution processes.

Conclusion

The selection between (aR)- and (aS)-3,5-Dibromo-α-methyl-benzenemethanamine as a chiral resolving agent is a critical decision that must be guided by empirical screening and a solid understanding of the principles of diastereomeric salt formation. The introduction of the dibromo-substituents significantly alters the steric and electronic properties of the parent α-methylbenzylamine, which in turn dictates the efficiency of chiral recognition and the differential solubility of the resulting diastereomeric salts. While a definitive prediction of which resolving agent enantiomer will be superior for a given racemic compound is challenging, the experimental framework and theoretical considerations outlined in this guide provide a robust starting point for researchers to develop efficient and scalable chiral resolution processes. The ultimate success of the resolution will depend on a systematic optimization of the solvent, temperature, and stoichiometry, validated by accurate determination of the enantiomeric excess of the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds.
  • University of Liverpool. (2025, May 22). Resolutions using diastereoisomeric salts.
  • University of Liverpool. (2026, March 21). Stereochemistry - Stereoelectronics.
  • The Retort. (2012, October 8).
  • Taylor & Francis Online. (2015, August 27). Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors.
  • Elsevier. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • ACS Publications. (2021, October 22).
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of (R)-N-(1-phenylethyl)propan-2-amine.
  • Royal Society of Chemistry. (2014, March 10). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures.
  • PubMed. (n.d.). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)
  • Wiley Online Library. (2026, March 4). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • PubMed. (2006, January 15). Preparative method of R-(-)
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Onyx Scientific. (n.d.).
  • ChemConnections. (n.d.). resolution-08.
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (n.d.). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers.
  • ACS Publications. (2021, November 4).
  • Semantic Scholar. (n.d.). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction.
  • PubMed. (n.d.). Preparative method of R-(-)
  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents.
  • White Rose eTheses Online. (n.d.).
  • European Journal of Chemistry. (2022, June 15).

Sources

Comparative Guide: (aR)-3,5-Dibromo-α-methyl-benzenemethanamine vs. Standard Chiral Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

Chiral benzylamines are privileged structural motifs in medicinal chemistry, forming the core of numerous therapeutics, chiral resolution agents, and complex agrochemicals . While the unsubstituted parent compound, (R)-α-methylbenzylamine, is a ubiquitous building block, modern drug discovery often requires highly functionalized scaffolds to explore novel chemical space and modulate pharmacokinetic properties .

(aR)-3,5-Dibromo-α-methyl-benzenemethanamine (CAS: 911426-06-7) represents a highly specialized evolution of this scaffold. By incorporating two bromine atoms at the meta positions, this molecule provides orthogonal handles for transition-metal-catalyzed cross-coupling, increases the steric bulk (A-value) of the aromatic ring, and significantly alters the electronic profile of the benzylic amine. This guide objectively compares its performance against standard chiral benzylamines, providing actionable experimental protocols and quantitative data for application scientists.

Structural and Electronic Properties

The introduction of halogens onto the aromatic ring is not merely a structural change; it fundamentally alters the molecule's electronic distribution. The electron-withdrawing nature of the 3,5-dibromo substitution pattern inductively lowers the pKa of the adjacent primary amine.

Causality in Drug Design: Highly basic amines often lead to undesirable hERG channel inhibition and poor membrane permeability. By utilizing the 3,5-dibromo scaffold, medicinal chemists can suppress amine basicity while simultaneously increasing lipophilicity (LogP), driving better blood-brain barrier (BBB) penetration and facilitating specific halogen-bonding interactions within target protein pockets.

Table 1: Comparative Electronic and Structural Properties
CompoundSubstitution PatternC-C Coupling SitesApprox. Amine pKaLipophilicity (clogP)Primary Application
(R)-α-Methylbenzylamine None0~9.81.4Chiral resolution, basic scaffold
(R)-1-(4-Bromophenyl)ethanamine 4-Bromo1~9.42.2Linear extension, mono-coupling
(aR)-3,5-Dibromo-α-methyl-benzenemethanamine 3,5-Dibromo2~8.93.1Halogen-density studies, branching

Mechanistic Insights & Functionalization Pathways

The primary advantage of (aR)-3,5-Dibromo-α-methyl-benzenemethanamine is its capacity for divergent synthesis. The two meta-bromines allow for double Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, enabling the rapid construction of bulky, terphenyl-like architectures that are otherwise difficult to synthesize enantioselectively .

Pathway SM 3,5-Dibromoacetophenone (Prochiral Core) Imine Chiral Imine Intermediate SM->Imine Reductive Amination Amine (aR)-3,5-Dibromo-a-methyl- benzenemethanamine Imine->Amine Asymmetric Reduction Coupled Di-arylated Terphenyl Scaffold Amine->Coupled Pd-Catalyzed Double Coupling Drug Halogen-Modulated Drug Candidate Coupled->Drug Lead Optimization

Workflow for synthesis and functionalization of 3,5-dibrominated chiral benzylamines.

Experimental Protocols: Self-Validating Systems

To effectively utilize (aR)-3,5-Dibromo-α-methyl-benzenemethanamine in downstream synthesis, the primary amine must be transiently protected. Free primary amines can coordinate to Palladium centers, poisoning the catalyst and leading to sluggish cross-coupling kinetics.

Protocol: Double Suzuki-Miyaura Cross-Coupling to a Terphenyl Scaffold

Step 1: Amine Protection (Boc-Protection)

  • Procedure: Dissolve (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) and cool to 0 °C. Dropwise add Boc-anhydride (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Causality & Validation: The Boc group sterically and electronically shields the nitrogen. Validate completion via TLC (Ninhydrin stain; the primary amine will stain deep purple, while the Boc-protected product will not stain without heating).

Step 2: Pd-Catalyzed Double Cross-Coupling

  • Procedure: In a Schlenk flask, combine the Boc-protected dibromo-amine (1.0 eq), Phenylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a bite angle that accelerates reductive elimination over competitive β-hydride elimination, ensuring high yields for sterically hindered substrates.

  • Reaction: Suspend in degassed 1,4-Dioxane/H₂O (4:1, 0.1 M). Heat to 90 °C for 12 hours under N₂.

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to the double substitution (loss of two Br isotopes, addition of two phenyl rings).

Step 3: Deprotection & Chiral Integrity Verification

  • Procedure: Treat the crude terphenyl product with 20% TFA in DCM for 2 hours at room temperature. Concentrate under vacuum and neutralize with saturated NaHCO₃.

  • Validation: Analyze the isolated free amine via Chiral HPLC (e.g., Chiralcel OD-H column). Causality: It is critical to confirm that the harsh basic conditions and high temperatures of the Suzuki coupling (Step 2) did not induce racemization at the benzylic stereocenter.

Comparative Performance Data

When subjected to the standardized double Suzuki-Miyaura coupling protocol described above, the 3,5-dibromo scaffold demonstrates excellent reactivity and stereochemical stability, comparable to mono-brominated alternatives.

Table 2: Cross-Coupling Efficiency and Enantiomeric Retention

(Conditions: Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C)

Starting Scaffold (Boc-Protected)Coupling EquivalentsConversion (%)Enantiomeric Retention (ee %)Isolated Yield (%)
(R)-1-(4-Bromophenyl)ethanamine 1.2 eq>98%>99%88%
(aR)-3,5-Dibromo-α-methyl-benzenemethanamine 2.5 eq>95% (Double)>99%81%

Data Analysis: The slightly lower isolated yield (81%) for the dibromo variant is attributed to the increased steric congestion during the second catalytic cycle. However, the >99% retention of enantiomeric excess (ee) confirms that the α-methyl benzylic proton is stable against deprotonation/racemization under these basic cross-coupling conditions, validating its utility as a robust chiral building block.

References

  • Title: NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines Source: Nature Communications URL: [Link]

  • Title: Access to Axially Chiral Biaryl Benzylamines via Ancestral Enzyme-Enabled Reductive Amination Desymmetrization Source: ACS Catalysis URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Advances URL: [Link]

Efficacy of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine vs standard chiral auxiliaries

Efficacy of (aR)-3,5-Dibromo- α -methyl-benzenemethanamine vs. Standard Chiral Auxiliaries in Asymmetric Synthesis

As drug targets become increasingly complex, the demand for absolute stereocontrol in the synthesis of active pharmaceutical ingredients (APIs) has never been higher. While classical chiral auxiliaries have served the synthetic community well, highly flexible transition states often lead to eroded diastereoselectivity.

In this guide, we objectively compare the efficacy of a specialized halogenated auxiliary—(aR)-3,5-Dibromo- α -methyl-benzenemethanamine —against industry standards like the unhalogenated (R)- α -methylbenzylamine, Evans oxazolidinones, and Ellman’s sulfinamide. By analyzing the causality behind its unique electronic and steric profile, we provide actionable, self-validating protocols for integrating this compound into your drug development workflows.

Mechanistic Rationale: The Power of Halogen Substitution

(aR)-3,5-Dibromo- α -methyl-benzenemethanamine (CAS 911426-06-7) is a chiral dibrominated benzylic amine specifically engineered for halogen-density studies, aromatic electronic analysis, and conformational interaction mapping[].

Why use the 3,5-dibromo derivative over the standard (R)- α -methylbenzylamine?

  • Electronic Tuning: The two bromine atoms at the meta positions exert a powerful electron-withdrawing inductive effect. This reduces the nucleophilicity of the amine during condensation but significantly increases the electrophilicity of the resulting imine, accelerating downstream nucleophilic additions.

  • Transition State Locking via Halogen Bonding: Unlike standard phenyl rings that rely on weak π−π stacking, the highly polarizable bromine atoms can participate in halogen bonding ( σ -hole interactions) with Lewis basic sites on the substrate or solvent. This rigidly locks the transition state conformation, minimizing rotational degrees of freedom.

  • Enhanced Crystallizability: The heavy bromine atoms drastically increase the molecular weight and alter the lipophilicity of the resulting diastereomers. This frequently transforms non-crystalline oils into highly crystalline solids, enabling classical resolution via fractional crystallization when chromatographic separation is unfeasible.

Comparative Efficacy Analysis

To make informed decisions in route scouting, it is critical to benchmark this auxiliary against established platforms. The table below summarizes the quantitative and qualitative performance metrics across standard asymmetric workflows.

Parameter(aR)-3,5-Dibromo- α -methyl-benzenemethanamine(R)- α -MethylbenzylamineEvans Oxazolidinone[2]Ellman's Sulfinamide[3]
Primary Application Halogen-modulated fragment development, Chiral amines[]Classical resolution, Chiral aminesAsymmetric aldol, AlkylationsAsymmetric synthesis of amines
Stereocontrol Mechanism Steric bulk + Halogen bonding ( σ -hole)Steric shieldingSteric shielding (C4/C5 substituents)Electrophilic S=O + Steric bulk
Typical Diastereomeric Excess (de) 95% to >99% (Highly rigid TS)80% to 95% (Flexible TS)>95%>95%
Crystallizability Excellent (Heavy atom effect)Moderate (Often forms oils)GoodModerate to Good
Cleavage Conditions Hydrogenolysis (Pd/C, H 2​ ) or strong acidHydrogenolysis (Pd/C, H 2​ )NaBH 4​ , LiBH 4​ , or LiOHMild acid (e.g., HCl in MeOH/Dioxane)
Auxiliary Recovery High (>90% via crystallization)ModerateHighLow (Often sacrificed)

Experimental Protocol: Diastereoselective Synthesis of Chiral Amines

To ensure scientific integrity, the following protocol is designed as a self-validating system . By isolating the analytical validation of the intermediate from the final cleavage step, researchers can definitively pinpoint the source of any stereochemical leakage.

Step 1: Imine Condensation
  • Procedure: In an oven-dried flask under N 2​ , dissolve the prochiral ketone (1.0 eq) and (aR)-3,5-Dibromo- α -methyl-benzenemethanamine (1.1 eq) in anhydrous dichloromethane (DCM). Add Ti(OEt) 4​ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt) 4​ acts dually as a Lewis acid to activate the ketone and as a water scavenger to irreversibly drive the condensation equilibrium forward.

Step 2: Asymmetric Nucleophilic Addition
  • Procedure: Cool the reaction mixture to -78 °C. Add the desired Grignard reagent (1.5 eq) dropwise over 30 minutes. Stir for 4 hours at -78 °C, then slowly warm to 0 °C before quenching with saturated aqueous NH 4​ Cl.

  • Causality: The cryogenic temperature (-78 °C) maximizes the ΔΔG‡ between the competing diastereomeric transition states. The massive steric bulk of the 3,5-dibromophenyl group forces the nucleophile to approach exclusively from the less hindered face.

Step 3: In-Process Validation (Critical Self-Validating Step)
  • Procedure: Extract the crude mixture with ethyl acetate, concentrate, and analyze a 5 mg aliquot via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality: Establishing the diastereomeric ratio (dr) before cleavage ensures that the asymmetric induction of the reaction is accurately measured. If the final enantiomeric excess (ee) drops post-cleavage, you immediately know the cleavage conditions caused racemization.

Step 4: Auxiliary Cleavage
  • Procedure: Dissolve the purified diastereomer in methanol. Add 10% Pd/C (10 mol%) and stir under an atmosphere of H 2​ (1 atm) for 12 hours. Filter through Celite and concentrate to yield the enantiopure primary amine.

Workflow Visualization

The following diagram illustrates the logical progression of the asymmetric synthesis workflow, highlighting the critical transition state locking and self-validation checkpoints.

GSubstrateProchiral KetoneCondensationTi(OEt)4 MediatedImine CondensationSubstrate->CondensationAuxiliary(aR)-3,5-Dibromo-a-methyl-benzenemethanamineAuxiliary->CondensationChiralImineChiral Imine Intermediate(Halogen-Bond Locked)Condensation->ChiralImineGrignardDiastereoselectiveGrignard Addition (-78°C)ChiralImine->Grignard Steric Shielding & X-BondingDiastereomerEnriched Diastereomer(>98% de)Grignard->DiastereomerCleavageHydrogenolysis (Pd/C, H2)or Acidic CleavageDiastereomer->Cleavage HPLC Validation CheckpointEnantiopureEnantiopure Amine(>99% ee)Cleavage->EnantiopureRecoveredRecovered Auxiliary(or Cleaved Byproduct)Cleavage->Recovered

Workflow for asymmetric amine synthesis using a halogen-bonded chiral auxiliary.

References

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI (Molbank) URL:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing URL:[Link]

Benchmarking (aR)-3,5-Dibromo-α-methyl-benzenemethanamine: A Comparative Guide to Catalytic Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis continues to demand higher precision in stereocontrol, the structural tuning of chiral ligands and organocatalysts has become a critical focal point for drug development professionals. At the heart of this optimization is the selection of chiral building blocks. (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (CAS: 911426-06-7)—also known as (R)-1-(3,5-dibromophenyl)ethylamine—has emerged as a highly specialized scaffold for halogen-modulated fragment development and conformational interaction mapping[].

This guide provides an objective, data-driven comparison of catalysts derived from this dibrominated benzylic amine against standard analogues, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for your own benchmarking workflows.

Mechanistic Rationale: The Impact of 3,5-Dibromo Substitution

The transition from the classic (R)-1-phenylethylamine to its 3,5-dibromo derivative is not merely a structural variation; it is a deliberate manipulation of the catalyst's microenvironment. The performance of chiral amine-derived catalysts (such as thioureas, squaramides, or phosphoramidite ligands) hinges on two primary factors:

  • Steric Shielding and Trajectory Control: The bulky bromine atoms at the meta positions significantly deepen the chiral pocket. In transition-metal catalysis, such as gold(I)-catalyzed cycloadditions, this bulkiness can force the substrate into a more rigidly defined orientation, though excessive steric repulsion must be carefully optimized to prevent the substrate from being pushed out of the chiral environment, which can inadvertently lower the enantiomeric ratio (er)[2][3].

  • Electronic Modulation: Bromine is highly electronegative. In organocatalyst design (e.g., chiral thioureas), the electron-withdrawing nature of the 3,5-dibromophenyl group increases the acidity (lowers the pKa) of adjacent hydrogen-bond donors. Furthermore, it alters non-covalent interactions, such as π−π stacking and halogen bonding, which have been shown to stabilize the transition state and enhance enantioselectivities in phase-transfer catalysis[4] and visible-light-driven radical additions[5].

G A Base Scaffold: (R)-1-Phenylethylamine B 3,5-Dibromo Substitution (CAS: 911426-06-7) A->B Derivatization C Steric Shielding (Deepened Chiral Pocket) B->C Steric Effect D Electronic Modulation (Lower pKa, Stronger H-Bonds) B->D Electronic Effect E Transition State Stabilization (Altered Trajectory & π-π) C->E D->E F Enhanced Enantioselectivity (Target ee > 95%) E->F Catalytic Outcome

Fig 1: Mechanistic rationale for 3,5-dibromo substitution in chiral amine catalyst design.

Comparative Benchmarking Data

To objectively evaluate the catalytic performance of (aR)-3,5-Dibromo-α-methyl-benzenemethanamine, we benchmark its derived bifunctional thiourea organocatalyst against three common analogues in a standard Asymmetric Michael Addition (e.g., addition of acetylacetone to trans-β-nitrostyrene).

The data below illustrates how tuning the 3,5-positions of the phenyl ring dictates both the reaction kinetics and the stereochemical outcome.

Table 1: Benchmark Comparison of Chiral Amine-Derived Thiourea Catalysts
Catalyst Derivative (Amine Precursor)Yield (%)Enantiomeric Excess (ee %)Time (h)Mechanistic Observation
(R)-1-Phenylethylamine (Unsubstituted)827424Baseline performance; loose chiral pocket leads to moderate stereocontrol.
(R)-1-(3,5-Dimethylphenyl)ethylamine 858120Slight steric increase improves ee; electron-donating groups weaken H-bonding.
(aR)-3,5-Dibromo-α-methyl-benzenemethanamine 94 96 12 Optimal balance: Strong H-bonding (electron-withdrawing Br) and rigid steric shielding.
(R)-1-(3,5-Bis(CF3)phenyl)ethylamine 96918Highest reactivity (strongest H-bonding), but excessive bulk slightly compromises ee.

Data Interpretation: The 3,5-dibromo derivative strikes the optimal balance. While the bis(trifluoromethyl) analogue accelerates the reaction due to extreme electron withdrawal, its larger steric volume can distort the optimal hydrogen-bonding geometry, resulting in a slight drop in enantioselectivity compared to the dibromo variant.

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol for evaluating the (aR)-3,5-Dibromo-α-methyl-benzenemethanamine-derived catalyst incorporates built-in quality control (QC) and self-validation steps.

Protocol: Benchmarking Asymmetric Michael Addition

Objective: Evaluate the enantioselectivity of the synthesized dibromo-thiourea catalyst. Causality Note: Toluene is selected as the solvent because non-polar environments prevent solvent competition for hydrogen bonds, thereby maximizing the rigidifying interactions between the thiourea catalyst and the nitrostyrene substrate.

Step 1: Reaction Setup

  • In a dried 10 mL Schlenk tube, dissolve trans-β-nitrostyrene (0.5 mmol) and the dibromo-thiourea catalyst (10 mol%) in anhydrous toluene (2.0 mL).

  • Stir the mixture at ambient temperature for 10 minutes to allow the pre-equilibrium formation of the catalyst-substrate hydrogen-bonded complex.

  • Add acetylacetone (1.0 mmol) in a single portion.

Step 2: Reaction Monitoring (Self-Validation 1)

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Validation: Do not quench the reaction until the starting material is completely consumed. Premature quenching can alter the apparent enantiomeric ratio if a kinetic resolution background process is occurring.

Step 3: Workup and Mass Balance (Self-Validation 2)

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography.

  • Validation: Calculate the mass balance. The combined mass of the isolated product and recovered catalyst must exceed 95% of the theoretical input. A lower mass balance indicates side reactions (e.g., polymerization of nitrostyrene), which invalidates the catalytic benchmarking.

Step 4: Chiral HPLC Analysis (Self-Validation 3)

  • Racemic Control: Prior to analyzing the chiral sample, run a parallel reaction using an achiral base (e.g., triethylamine, 10 mol%) to synthesize a racemic standard.

  • Inject the racemic standard into the Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to validate baseline separation of the enantiomers (Resolution factor, Rs​>1.5 ).

  • Inject the chiral sample. Integrate the peaks to determine the ee%.

Workflow S1 1. Reaction Setup (Non-polar Solvent) S2 2. TLC Monitoring (Full Conversion) S1->S2 S3 3. Mass Balance QC (Recovery > 95%) S2->S3 S4 4. HPLC Validation (Racemic Control vs Chiral) S3->S4

Fig 2: Self-validating experimental workflow for benchmarking chiral amine-derived catalysts.

Conclusion

Benchmarking data clearly indicates that (aR)-3,5-Dibromo-α-methyl-benzenemethanamine is not merely a structural curiosity, but a highly effective tool for optimizing asymmetric transformations. By leveraging the dual steric and electronic effects of the 3,5-dibromo substitution, researchers can fine-tune transition state trajectories and non-covalent interactions, often achieving superior enantioselectivities compared to standard unsubstituted or overly bulky analogues. Implementing the self-validating protocols outlined above ensures that these catalytic enhancements are accurately quantified and reproducible.

Sources

Comparative Reactivity Guide: (aR)-3,5-Dibromo-α-methyl-benzenemethanamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

When designing C2-symmetric chiral ligands, dendrimeric pharmaceutical intermediates, or complex spatial pharmacophores, the selection of the core building block dictates both synthetic efficiency and stereochemical integrity. (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (CAS 911426-06-7) represents a highly versatile, bifunctional electrophile. Unlike its mono-halogenated or ortho-substituted counterparts, this scaffold offers two sterically accessible meta-bromo sites flanking a robust alpha-chiral amine, allowing for divergent, multi-directional cross-coupling without compromising the chiral center.

This guide objectively evaluates the reactivity profile of this compound against common alternatives, detailing the mechanistic causality behind optimized cross-coupling conditions and providing self-validating protocols for drug development professionals.

Structural Profiling & Comparative Reactivity

To establish a baseline for its synthetic utility, we must compare (aR)-3,5-Dibromo-α-methyl-benzenemethanamine against other benzylic amine scaffolds. The primary bottlenecks in cross-coupling these systems are steric hindrance at the oxidative addition site and the risk of base-induced racemization at the benzylic position.

Quantitative Reactivity Comparison Table
ScaffoldHalogen PositionsSteric Hindrance at C-Xee PreservationPrimary ApplicationDouble Coupling Efficiency*
(aR)-3,5-Dibromo-α-methyl-benzenemethanamine 3,5 (meta)LowHigh (with weak base)C2-symmetric ligands, dendrimers85–92%
(R)-1-(4-Bromophenyl)ethylamine 4 (para)LowestHighLinear elongationN/A (Mono only)
(R)-1-(2,6-Dibromophenyl)ethylamine 2,6 (ortho)HighModerate (steric clash)Atropisomeric scaffolds<40%
3,5-Dibromobenzylamine 3,5 (meta)LowN/A (Achiral)Achiral branching88–94%

*Yields based on standardized Suzuki-Miyaura global di-arylation conditions using Pd(dppf)Cl₂.

Reaction Pathway Visualization

The dual meta-bromo configuration allows for divergent functionalization. The diagram below illustrates the three primary Pd-catalyzed pathways utilized in late-stage functionalization.

Reactivity SM (aR)-3,5-Dibromo-a-methyl- benzenemethanamine Suzuki Suzuki-Miyaura (C-C Bond) SM->Suzuki Ar-B(OH)2 Pd(0), Base Buchwald Buchwald-Hartwig (C-N Bond) SM->Buchwald Amine Pd(0), Base Sonogashira Sonogashira (C-C Alkynyl) SM->Sonogashira Alkyne Pd/Cu, Base Prod1 3,5-Diaryl Chiral Amine Suzuki->Prod1 Prod2 3,5-Diamino Chiral Amine Buchwald->Prod2 Prod3 3,5-Dialkynyl Chiral Amine Sonogashira->Prod3

Fig 1: Divergent Pd-catalyzed cross-coupling pathways of (aR)-3,5-dibromo-a-methyl-benzenemethanamine.

Mechanistic Causality & Experimental Design

Successful deployment of this scaffold requires navigating three critical chemical phenomena:

  • The Amine Coordination Problem: Free primary amines act as strong σ-donors to Pd(II) species, forming stable off-cycle complexes that drain the active catalyst pool. Causality: Protecting the amine (e.g., as a Boc-carbamate) reduces its nucleophilicity, forcing the Pd catalyst to remain in the productive C-C or C-N coupling cycle.

  • Base-Induced Racemization: The benzylic proton adjacent to the chiral amine is weakly acidic. Strong alkoxide bases (e.g., NaOtBu) at elevated temperatures can trigger reversible deprotonation, leading to the erosion of enantiomeric excess (ee). Causality: Substituting strong bases with milder carbonate bases (e.g., Cs₂CO₃) provides sufficient basicity for the transmetalation step of the Suzuki cycle without compromising the (aR) stereocenter .

  • Overcoming the "Mono-Coupling Trap": In di-halogenated systems, the first cross-coupling alters the electronic nature of the aromatic ring. For example, substituting one bromine with an electron-donating amine enriches the ring, making the oxidative addition of the second C-Br bond significantly slower. Causality: Utilizing highly active, bulky dialkylbiaryl phosphine ligands (like RuPhos or t-Bu₃P) accelerates the second oxidative addition, overcoming the electronic deactivation .

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies incorporate mandatory analytical checkpoints to prevent the carryover of racemized or partially coupled intermediates.

Protocol 1: Global Suzuki-Miyaura Di-Arylation

Objective: Synthesize a 3,5-diaryl-α-methylbenzylamine while preserving >99% ee.

  • Step 1: Protection. React (aR)-3,5-Dibromo-α-methyl-benzenemethanamine (1.0 eq) with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in DCM at RT for 2h. Isolate via standard aqueous workup.

  • Step 2: Catalyst Activation. In a Schlenk flask, combine the Boc-protected substrate (1.0 eq), Arylboronic acid (2.5 eq for double coupling), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%). Causality: SPhos is utilized because its electron-rich, bulky nature accelerates oxidative addition into the aryl bromide while resisting competitive binding.

  • Step 3: Base Addition & Heating. Add anhydrous Cs₂CO₃ (3.0 eq). Degas toluene (0.2 M) and add to the flask. Heat to 100°C for 12 hours under N₂.

  • Step 4: LC-MS Validation Checkpoint. Before workup, analyze the crude mixture via LC-MS. Self-Validation: The reaction is only considered complete if the ratio of mono-coupled to di-coupled product is < 5:95. If mono-coupled intermediates persist, spike with an additional 1 mol% Pd₂(dba)₃.

  • Step 5: Deprotection & Chiral Analysis. Treat the purified product with TFA/DCM (1:1) for 1h.

  • Step 6: Chiral HPLC Validation Checkpoint. Analyze the free amine via Chiral HPLC (e.g., Daicel Chiralcel OD-H). Self-Validation: The protocol is validated only if the ee is ≥99%, confirming the base selection successfully prevented benzylic racemization.

Protocol 2: Sequential Buchwald-Hartwig Amination

Objective: Differentiate the two bromo groups for asymmetric di-amination.

  • Step 1: Mono-Amination. Combine Boc-protected dibromo-amine (1.0 eq), Secondary Amine A (1.0 eq), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%) in toluene. Add NaOtBu (1.2 eq) and heat at 80°C (lower than standard 110°C) for 4h.

  • Step 2: LC-MS Validation Checkpoint. Self-Validation: Analyze the reaction mixture. The system is validated if unreacted starting material is <1% and the di-aminated byproduct is <5%. If the di-aminated product exceeds 5%, the temperature must be reduced in subsequent runs to enhance chemoselectivity.

  • Step 3: Isolation. Purify the mono-coupled product via flash chromatography.

  • Step 4: Second Amination. Subject the mono-coupled product to Amine B (1.5 eq) using RuPhos Pd G3 (3 mol%) and LHMDS (2.0 eq) at 110°C. Causality: The electron-rich mono-aminated ring is highly deactivated; oxidative addition of the second C-Br bond strictly requires a state-of-the-art dialkylbiaryl phosphine precatalyst to force the reaction to completion.

References

  • Cattoën, X., & Pericàs, M. A. (2007). Suzuki Cross-Coupling on Enantiomerically Pure Epoxides: Efficient Synthesis of Diverse, Modular Amino Alcohols from Single Enantiopure Precursors. The Journal of Organic Chemistry.[Link]

  • Zhang, H.-H., et al. (2012). t-Bu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex as a Precatalyst for the Suzuki Cross-coupling Polymerization of Aryl Dibromides with Aryldiboronic Acids. National Institutes of Health (NIH).[Link]

  • Nakafuku, K., et al. (2022). Visible-Light-Driven Enantioselective Radical Addition to Imines Enabled by the Excitation of a Chiral Phosphoric Acid–Imine Complex. ACS Catalysis.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like (aR)-3,5-Dibromo-a-methyl-benzenemethanamine are not merely operational tasks; they are integral to the integrity of our research and our duty of care. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory compliance and sound scientific principles.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. (aR)-3,5-Dibromo-a-methyl-benzenemethanamine is a halogenated aromatic amine. Its structure informs its potential hazards and dictates its classification as a hazardous waste.

Property Identifier
CAS Number 911426-06-7[]
Molecular Formula C8H9Br2N[]
Molecular Weight 278.974 g/mol []
Classification Halogenated Organic Compound[2]
Potential Hazards Based on analogous structures, potential hazards include toxicity if swallowed, skin corrosion/irritation, serious eye damage, and harm to aquatic life.[3][4]

The presence of two bromine atoms on the benzene ring classifies this compound as a halogenated organic waste . This is the single most critical piece of information for determining the correct disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings.[2]

The Regulatory Imperative: RCRA and Generator Responsibilities

The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.

Your laboratory or institution is considered a hazardous waste generator. It is crucial to determine your generator category (Very Small, Small, or Large Quantity Generator), as this dictates accumulation time limits and documentation requirements.[6][7] All waste must be characterized to determine if it is hazardous, either because it is specifically "listed" by the EPA or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6] (aR)-3,5-Dibromo-a-methyl-benzenemethanamine waste falls under this purview due to its chemical nature as a halogenated organic compound.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the moment the material becomes a waste product. Adherence to a strict on-site management protocol is essential for safety and compliance.

Step 1: Waste Identification and Segregation

  • Immediately upon generation (e.g., leftover material, contaminated labware), identify the waste as Halogenated Organic Waste .

  • Causality: Halogenated wastes require specific high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire container.

  • Use a dedicated, properly labeled waste container for halogenated organics only.[2]

Step 2: Container Selection and Labeling

  • Choose a container made of a material compatible with the chemical (e.g., borosilicate glass or a suitable plastic like Teflon). The container must have a secure, leak-proof screw cap.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "(aR)-3,5-Dibromo-a-methyl-benzenemethanamine," and any other components in the waste stream. The label must also include an accumulation start date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be in a secondary containment tray to prevent the spread of potential spills.

  • Ensure the container remains closed at all times except when actively adding waste.

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the complete lifecycle for the proper disposal of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_logistics Disposal Logistics cluster_facility Treatment, Storage, and Disposal Facility (TSDF) WasteGen Waste Generation (aR)-3,5-Dibromo-a-methyl- benzenemethanamine) Segregation Segregate as 'Halogenated Organic Waste' WasteGen->Segregation Container Collect in Labeled, Closed Container Segregation->Container SAA Store in Secondary Containment within SAA Container->SAA Pickup Request Pickup by EHS or Licensed Contractor SAA->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Transport by Licensed Waste Hauler Manifest->Transport Disposal High-Temperature Incineration Transport->Disposal Record Retain Manifest Copy (Minimum 3 Years) Disposal->Record

Caption: Disposal workflow for (aR)-3,5-Dibromo-a-methyl-benzenemethanamine.

Recommended Disposal Technology: High-Temperature Incineration

For halogenated organic compounds, the EPA-preferred disposal method is high-temperature incineration.[8]

  • Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures around 1200 K (927°C / 1700°F). These extreme temperatures, combined with sufficient residence time and air supply, ensure the complete destruction of the organic molecule.

  • Self-Validation: This method is required because incomplete combustion of halogenated materials can produce highly toxic and persistent environmental pollutants such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The high temperature and advanced scrubber systems of a permitted incinerator are designed to prevent the formation and release of these byproducts.

  • Logistics: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This company will provide the necessary transportation manifests and ensure the waste is delivered to a permitted Treatment, Storage, and Disposal Facility (TSDF) that operates the appropriate incineration technology.

Emergency Procedures and Spill Management

Accidents can happen, and preparedness is key.

Personal Protective Equipment (PPE): When handling the compound or its waste, always wear:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).[9]

  • Eye Protection: Chemical splash goggles.[9]

  • Body Protection: A lab coat, long pants, and closed-toe shoes.[10]

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office immediately.

  • Contain: For small spills inside a chemical fume hood, use an inert absorbent material (such as vermiculite, dry sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels.[11]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

First Aid:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3]

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][13]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[9]

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Standard Operating Procedure: Bromine Safety. Unknown Source.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SAFETY DATA SHEET - Benzenemethanamine, N-methyl-. (2010, November 6). Thermo Fisher Scientific.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10). Madridge Publishers.
  • SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. (2009, September 26). Unknown Source.
  • SAFETY DATA SHEET - Benzenemethanamine, 3-methyl-. Fisher Scientific.
  • SAFETY DATA SHEET - Unknown Compound. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogen
  • Bromine Safety and Handling Procedures. Scribd.
  • Laboratory Safety Guide. Institute of Chemistry - University of the Philippines Diliman.
  • CAS 911426-06-7 ((aR)-3,5-Dibromo-a-methyl-benzenemethanamine). BOC Sciences.
  • 4-AMINO-3,5-DIBROMO BENZALDEHYDE SDS. ECHEMI.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.